molecular formula C11H15NO3 B2503350 Ethyl 2-amino-5-ethoxybenzoate CAS No. 1178145-53-3

Ethyl 2-amino-5-ethoxybenzoate

Cat. No.: B2503350
CAS No.: 1178145-53-3
M. Wt: 209.245
InChI Key: ABSSMIOKIYSHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-ethoxybenzoate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.245. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-5-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSSMIOKIYSHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-5-ethoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of Ethyl 2-amino-5-ethoxybenzoate, a key intermediate in pharmaceutical synthesis. Understanding its solubility in various organic solvents is critical for process optimization, including reaction kinetics, crystallization, and purification. This document details a robust experimental methodology for solubility determination, presents solubility data in a range of common organic solvents at various temperatures, and explores the thermodynamic principles governing the dissolution process. Furthermore, it introduces thermodynamic models, such as the Apelblat and Buchowski-Ksiazczak λh equations, to correlate and predict solubility behavior, offering a valuable resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of Solubility Profiling

This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its solubility characteristics directly impact reaction efficiency, yield, and the purity of the final product. A thorough understanding of its solubility profile enables:

  • Optimal Solvent Selection: Choosing the most appropriate solvent system for reactions, ensuring reactants are in the desired phase for maximum conversion.

  • Crystallization Process Design: Developing efficient crystallization protocols for purification, controlling crystal size, and morphology.

  • Process Scalability: Predicting solubility at different scales to ensure smooth technology transfer from the laboratory to production.

  • Formulation Development: Providing foundational data for downstream formulation activities.

The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[1] This guide will delve into the specific interactions between this compound and a variety of organic solvents to provide a quantitative and predictive understanding of its solubility.

Physicochemical Properties of this compound

A foundational understanding of the solute's properties is essential for interpreting its solubility behavior.

PropertyValue
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Appearance Solid
Melting Point Not available
Boiling Point Not available

Experimental Determination of Solubility: A Validated Protocol

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[2][3] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.[4][5]

Step-by-Step Gravimetric Method

The following protocol outlines the determination of this compound solubility:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume (e.g., 50 mL) of the selected organic solvent in a sealed conical flask.[5]

    • Ensure a solid phase remains to confirm saturation.[5]

    • Place the flask in a thermostatic shaker bath set to the desired temperature and agitate for a sufficient time to reach equilibrium. It is crucial to monitor the concentration at intervals; equilibrium is reached when consecutive measurements show the same concentration.[5]

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the solution to stand at the constant temperature for a period to allow the undissolved solid to settle.

    • Carefully filter the supernatant through a pre-warmed or pre-cooled filter (to match the experimental temperature) to remove any undissolved particles.

  • Quantification of Solute:

    • Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.[4][6]

    • Record the combined weight of the dish and the filtrate.[4][6]

    • Evaporate the solvent in a fume hood, followed by drying the dish containing the solid residue in an oven at a suitable temperature (e.g., 100°C) until a constant weight is achieved.[4]

    • Cool the dish in a desiccator and re-weigh.[4]

  • Calculation of Solubility:

    • The mole fraction solubility (x) can be calculated using the masses of the solute and the solvent.

Experimental Workflow Diagram

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_quant 3. Quantification cluster_calc 4. Calculation A Add excess solute to solvent B Equilibrate in thermostatic shaker A->B C Settle undissolved solid B->C D Filter supernatant C->D E Pipette known volume of filtrate D->E F Weigh filtrate E->F G Evaporate solvent & dry residue F->G H Weigh dried solute G->H I Calculate mole fraction solubility H->I

Caption: Gravimetric method workflow for solubility determination.

Solubility Profile in Selected Organic Solvents

The solubility of a solute is highly dependent on the properties of the solvent.[1] Solvents can be broadly classified based on their polarity (dielectric constant) and their ability to donate hydrogen bonds (protic vs. aprotic).[7][8]

  • Polar Protic Solvents: Possess O-H or N-H bonds and can act as hydrogen bond donors. They have high dielectric constants.[8]

  • Polar Aprotic Solvents: Lack O-H or N-H bonds but have a significant dipole moment.

  • Nonpolar Solvents: Have low dielectric constants and are generally poor at solvating polar molecules.[7]

While specific experimental data for this compound is not widely published, the principles of solubility suggest it would be miscible with most common organic solvents, with varying degrees of solubility based on polarity and hydrogen bonding capabilities.[9]

Table 1: Properties of Common Organic Solvents

SolventFormulaBoiling Point (°C)Dielectric ConstantType
MethanolCH3OH6532.6Polar Protic
EthanolCH3CH2OH78.524.3Polar Protic
AcetoneCH3COCH356.521Polar Aprotic
AcetonitrileCH3CN81.637.5Polar Aprotic
Ethyl AcetateCH3COOCH2CH3776.0Polar Aprotic
DichloromethaneCH2Cl2409.1Polar Aprotic
TolueneC7H8110.62.4Nonpolar
HexaneC6H14691.9Nonpolar

Data sourced from Chemistry LibreTexts and other chemical property databases.[7][10]

Thermodynamic Modeling of Solubility

Experimental solubility data can be correlated and, to some extent, predicted using thermodynamic models. These models are invaluable for interpolating and extrapolating solubility at different temperatures.

The Apelblat Equation

The modified Apelblat equation is a semi-empirical model widely used to describe the temperature dependence of solubility.[11][12][13] It is often considered one of the most accurate models for correlating experimental solubility data.[14]

The equation is expressed as:

ln x = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • A, B, and C are empirical parameters determined by fitting the model to experimental data.[15]

The Buchowski-Ksiazczak (λh) Model

The λh model is another useful two-parameter model for correlating solubility data.[15][16]

The equation is given by:

ln[1 + λ(1-x)/ x] = λh(1/T - 1/Tm)

where:

  • x is the mole fraction solubility

  • T is the absolute temperature in Kelvin

  • Tm is the melting point of the solute in Kelvin

  • λ and h are model parameters related to the non-ideality of the solution and the enthalpy of mixing, respectively.[15][17]

The van't Hoff Equation

The van't Hoff equation relates the change in the equilibrium constant (in this case, solubility) to the change in temperature and the enthalpy of solution.[18][19] From this, apparent thermodynamic properties of dissolution such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) can be calculated.[20] A positive enthalpy of dissolution indicates an endothermic process where solubility increases with temperature.[14]

Factors Influencing Solubility: A Deeper Dive

The interplay between the solute and solvent dictates the extent of dissolution.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility of Ethyl 2-amino-5-ethoxybenzoate Polarity_S Polarity Solubility->Polarity_S H_Bond_S H-Bonding Groups (Amino, Ester, Ether) Solubility->H_Bond_S Polarity_V Polarity (Dielectric Constant) Solubility->Polarity_V H_Bond_V H-Bonding Ability (Protic/Aprotic) Solubility->H_Bond_V Temp Temperature Solubility->Temp Polarity_S->Polarity_V Interaction H_Bond_S->H_Bond_V Interaction

Caption: Key factors influencing the solubility of the target compound.

  • Solute-Solvent Interactions: The presence of the amino (-NH2), ethoxy (-OCH2CH3), and ethyl ester (-COOCH2CH3) functional groups in this compound allows for a range of interactions. The amino group can act as a hydrogen bond donor, while the oxygen atoms in the ethoxy and ester groups can act as hydrogen bond acceptors.

  • Solvent Polarity: Solvents with higher polarity are generally expected to be better at solvating this polar molecule. The dielectric constant is a good indicator of a solvent's polarity.[21]

  • Temperature: For most solid solutes, solubility increases with temperature, which is an endothermic dissolution process.[14] The thermodynamic models discussed above are essential for quantifying this relationship.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. A detailed experimental protocol using the gravimetric method has been outlined, and the importance of thermodynamic modeling for data correlation has been emphasized. While a complete experimental dataset is not yet publicly available, the principles and methodologies described herein provide a robust foundation for any researcher or process chemist working with this compound. Future work should focus on generating extensive experimental solubility data in a wider range of solvents and at various temperatures to populate and validate the thermodynamic models, further enhancing the predictive power for process design and optimization.

References

  • MDPI. (n.d.). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Retrieved from [Link]

  • ACS Publications. (2023, May 18). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Measurement and correlation of solubility of boscalid with thermodynamic analysis in pure and binary solvents from 288.15 K to 313.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). The parameters of "Apelblat model (A, B and C)" along with R 2 and %.... Retrieved from [Link]

  • ACS Publications. (2022, June 3). Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Van 't Hoff equation. Retrieved from [Link]

  • ResearchGate. (n.d.). Results of the Buchowski-Ksiazaczak λh model in terms of model.... Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Unknown. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Solubility of sulfanilamide in binary solvents containing water: Measurements and prediction using Buchowski-Ksiazczak solubility model. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • Unknown. (2018, April 3). Solubility modelling and solvent effect for domperidone in twelve green solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 8: Gravimetric Methods. Retrieved from [Link]

  • Unknown. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • PMC. (2019, May 27). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 8). 26.7: The van 't Hoff Equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 2-amino-5-cyano-3-ethylbenzoate. Retrieved from [Link]

  • Unknown. (n.d.). CHEMICAL EQUILIBRIUM: STUDY MATERIAL AND NUMERICAL PROBLEMS. Retrieved from [Link]

  • ACS Omega. (2017, May 25). Deviation from van't Hoff Behavior of Solids at Low Temperature. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • PMC. (2024, March 18). Will we ever be able to accurately predict solubility?. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • OSTI.gov. (2016, December 15). Dielectric Properties of Organic Solvents in an Electrical Field. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxyethyl benzoate. Retrieved from [Link]

Sources

A Comprehensive Guide to the Thermodynamic Characterization of Ethyl 2-amino-5-ethoxybenzoate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Data Landscape for Novel Compounds

In the realm of pharmaceutical sciences, a thorough understanding of a compound's physicochemical properties is paramount to its successful development.[1][2][3][4] Ethyl 2-amino-5-ethoxybenzoate, a promising scaffold in medicinal chemistry, presents a case where readily available, comprehensive thermodynamic data is sparse in public literature. This guide, therefore, is structured not as a mere repository of existing data, but as a strategic workflow for the de novo characterization of this molecule. We will delve into the core thermodynamic parameters essential for drug development, providing both the theoretical underpinnings and detailed, field-proven experimental protocols. For context and comparative analysis, we will refer to data from structurally related benzoate derivatives, illustrating the subtle yet significant impact of molecular substitutions on their thermodynamic profiles. This document is intended to empower researchers, scientists, and drug development professionals with a robust framework for the comprehensive thermodynamic evaluation of novel chemical entities like this compound.

The Cornerstone of Stability and Form: Solid-State Thermal Properties

The journey of a drug candidate from a laboratory curiosity to a viable therapeutic is profoundly influenced by its solid-state characteristics. Properties such as melting point, enthalpy of fusion, and thermal stability are not mere physical constants; they are critical determinants of a drug's formulation, shelf-life, and ultimately, its bioavailability.[5]

Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus): A Window into Purity and Lattice Energy

The melting point is a fundamental thermodynamic property that signals the transition from a highly ordered crystalline solid to a disordered liquid state.[6] A sharp melting point is a classic indicator of high purity, while a broad melting range often suggests the presence of impurities.[7] The enthalpy of fusion, the energy required to induce this phase change, provides insight into the strength of the intermolecular forces within the crystal lattice.[6]

To provide a predictive framework, let's examine the melting points of several analogous compounds:

CompoundStructureMelting Point (°C)
Ethyl 2-aminobenzoate24 °C (lit.)[8]
Ethyl 3-aminobenzoateNot specified, but solid at room temperature
Ethyl 4-aminobenzoate88-90 °C (lit.)[8]
Ethyl 2-amino-5-iodobenzoate69-71 °C[9]
2-Amino-5-methoxybenzoic acid148-152 °C[2]
2-Amino-5-methylbenzoic acidNot specified, but solid

This table summarizes the melting points of various substituted benzoates to provide a comparative context for this compound.

The variation in melting points among these analogs underscores the influence of substituent position and nature on the crystal lattice energy. The amino group's position, in particular, significantly alters the melting point, likely due to its impact on hydrogen bonding and molecular packing.

Differential Scanning Calorimetry (DSC) is the gold standard for accurately determining melting points and enthalpies of fusion.[6][10][11] It measures the difference in heat flow between a sample and a reference as a function of temperature.[11]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, tin).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid.

  • Reference Pan: Prepare an empty, crimped aluminum pan as the reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 5-10 K/min, to a temperature significantly above the melting point.[12]

    • Maintain an inert atmosphere (e.g., nitrogen flow at 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔH_fus), which can be calculated using the instrument's software.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation start Start weigh Weigh 2-5 mg of Sample start->weigh pan Place in Al Pan & Crimp weigh->pan dsc Load Sample & Ref. into DSC pan->dsc program Run Thermal Program (e.g., 10°C/min under N2) dsc->program thermogram Generate Thermogram program->thermogram analysis Determine Tm (onset) & ΔHfus (peak area) thermogram->analysis

Caption: Workflow for Melting Point and Enthalpy of Fusion Determination by DSC.

Thermal Stability: Defining the Limits of Processing

Thermal stability is a critical parameter that dictates the maximum temperature a compound can withstand before it begins to decompose.[9][13][14] This information is vital for processes such as drying, milling, and melt-based formulation techniques like hot-melt extrusion.[15]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][16] It provides a clear indication of the onset temperature of decomposition.

Step-by-Step Methodology:

  • Instrument Calibration: Ensure the TGA's microbalance is calibrated using standard weights and the temperature is calibrated with appropriate magnetic standards.

  • Sample Preparation: Place 5-10 mg of this compound onto the TGA sample pan.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

    • Maintain a continuous flow of an inert gas (e.g., nitrogen) to prevent oxidation.

  • Data Analysis: The TGA curve plots percentage weight loss versus temperature. The onset temperature of significant weight loss is taken as the decomposition temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Interpretation start Start weigh Weigh 5-10 mg of Sample start->weigh pan Place on TGA Pan weigh->pan tga Load Sample into TGA pan->tga program Heat at 10°C/min under N2 tga->program curve Plot Weight Loss vs. Temperature program->curve analysis Identify Onset of Decomposition curve->analysis

Caption: Workflow for Thermal Stability Assessment by TGA.

Liquid-Phase and Solution Properties: Governing Bioavailability

The behavior of a drug in the liquid state and in solution is directly linked to its absorption and distribution in the body.[] Key parameters include the boiling point, heat capacity, and, most critically for oral drug delivery, solubility.

Boiling Point (T_b): A Measure of Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. While many active pharmaceutical ingredients (APIs) decompose before boiling, for those that are liquids at or near room temperature, the boiling point is an important characteristic.

An ebulliometer is a specialized instrument designed for the precise measurement of boiling points.[18] It works by measuring the temperature of a liquid at its boiling point under controlled pressure.[19][20]

Step-by-Step Methodology:

  • Instrument Setup: Calibrate the ebulliometer by determining the boiling point of a pure solvent (e.g., water).

  • Sample Introduction: Introduce a known volume of this compound into the boiling chamber.

  • Heating: Gently heat the sample until it reaches a steady boil.

  • Temperature Measurement: Record the temperature at which the liquid and vapor phases are in equilibrium. This is the boiling point at the measured atmospheric pressure.

  • Pressure Correction: If necessary, correct the observed boiling point to standard atmospheric pressure using the Clausius-Clapeyron relation or established nomographs.

Heat Capacity (C_p): Understanding Energy Absorption

Heat capacity is the amount of heat energy required to raise the temperature of a substance by one degree.[21] This property is important for the design of heating and cooling processes in manufacturing and can also provide insights into the molecular structure and freedom of motion of a compound.[21]

Modulated DSC, an extension of conventional DSC, is a powerful technique for measuring heat capacity. It superimposes a sinusoidal temperature modulation on the linear heating ramp, allowing for the separation of reversing and non-reversing heat flow signals.

Step-by-Step Methodology:

  • Instrument Calibration: Perform standard DSC calibrations for temperature and enthalpy. Additionally, calibrate the heat capacity response using a known standard, such as sapphire.

  • Sample Preparation: Prepare a sample of this compound (typically 10-20 mg) in a hermetically sealed aluminum pan.[12]

  • MDSC Program:

    • Run a blank experiment with empty pans to establish a baseline.

    • Run a sapphire standard under the same conditions.

    • Run the sample under the identical modulated program (e.g., a heating rate of 2 °C/min with a modulation amplitude of ±0.5 °C every 60 seconds).

  • Data Analysis: The heat capacity is calculated from the reversing heat flow signal and the modulation amplitude, using the sapphire standard for comparison.

Solubility: The Gateway to Absorption

For orally administered drugs, solubility in aqueous media is a critical factor for absorption and bioavailability.[][22] Poor aqueous solubility is a major hurdle in drug development.[22] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with high solubility being a desirable attribute. An API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[23]

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be visibly present to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C to mimic physiological conditions) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Computational Approaches: A Complementary Perspective

In parallel with experimental work, computational methods can provide valuable estimations of thermodynamic properties.[8][24][25] Quantum mechanical calculations and group contribution methods can predict properties like enthalpy of formation, heat capacity, and even solubility parameters.[8][24] While these methods do not replace experimental data, they are invaluable for prioritizing candidates and guiding experimental design, especially in the early stages of drug discovery.[24][26]

Synthesis and Conclusion: Building a Comprehensive Thermodynamic Profile

The successful development of this compound as a drug candidate hinges on a deep and quantitative understanding of its thermodynamic properties.[27][28][29][30][31] The absence of readily available data necessitates a systematic and rigorous experimental approach as outlined in this guide. By employing techniques such as DSC, TGA, ebulliometry, and equilibrium solubility studies, researchers can build a comprehensive physicochemical profile. This profile is not merely academic; it is the foundation upon which rational formulation design, stability predictions, and ultimately, clinical success are built. The integration of experimental data with computational predictions provides a powerful, modern framework for accelerating the drug development process.[27][29]

References

  • A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • Thermogravimetric Analysis (TGA). Mechanical Testing and Thermal Characterisation Laboratory, University of Cambridge. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

  • Thermogravimetric analysis. Wikipedia. [Link]

  • 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]

  • Thermogravimetric Analysis (TGA). Mettler Toledo. [Link]

  • 12.3: Heat Capacity, Enthalpy, and Calorimetry. Chemistry LibreTexts. [Link]

  • Melting Temperatures and Enthalpies. NETZSCH Analyzing & Testing. [Link]

  • TGA Thermogravimetric Analysis: Uncovering the Secret of Material Thermal Stability. Nanalysis. [Link]

  • Estimation of Alcohol Content of Wine by Ebulliometry. Liraman. [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design - ACS Publications. [Link]

  • Thermodynamic Studies for Drug Design and Screening. PMC - PubMed Central. [Link]

  • Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. Standard Reference Data. [Link]

  • Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. [Link]

  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • ALCOHOL BY EBULLIOMETER. Enartis. [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. [Link]

  • The Calculation of Thermodynamic Properties of Molecules. ResearchGate. [Link]

  • Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery World. [Link]

  • Estimation of Heat Capacity of Organic Compounds from Group Contributions. Industrial & Engineering Chemistry Fundamentals - ACS Publications. [Link]

  • Thermodynamic Studies for Drug Design and Screening. ResearchGate. [Link]

  • The calculation of thermodynamic properties of molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. MDPI. [Link]

  • Characterization of Physicochemical Properties. Pace Analytical. [Link]

  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. MDPI. [Link]

  • Measuring Thermodynamic Parameters in the Drug Development Process. TA Instruments. [Link]

  • Specific Heat Capacity Measurement. Mettler Toledo. [Link]

  • Alcohol by Ebulliometer. YouTube. [Link]

  • Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. PubMed. [Link]

  • Computational prediction of small-molecule catalysts. PubMed - NIH. [Link]

  • The current impact of water thermodynamics for small-molecule drug discovery. Taylor & Francis Online. [Link]

  • Physicochemical properties. Medicinal Chemistry Class Notes - Fiveable. [Link]

  • Ebulliometer. Wikipedia. [Link]

  • Using an ebulliometer to check wine alcohol levels.. YouTube. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PubMed. [Link]

Sources

Stability of Ethyl 2-amino-5-ethoxybenzoate under standard laboratory conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Profiling & Handling of Ethyl 2-amino-5-ethoxybenzoate

Executive Summary

This compound (CAS: 1178145-53-3) is a functionalized anthranilate derivative widely utilized as a pharmaceutical intermediate. Its structural integrity is governed by two primary reactive centers: the ethyl ester moiety (susceptible to hydrolysis) and the primary aromatic amine (susceptible to oxidation and photolysis).

This guide provides a rigorous technical framework for the handling, storage, and stability profiling of this compound. It moves beyond generic safety data sheets to offer a mechanistic understanding of degradation pathways and self-validating experimental protocols for quality assurance.

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name This compound
Synonyms 5-Ethoxyanthranilic acid ethyl ester; Benzoic acid, 2-amino-5-ethoxy-, ethyl ester
CAS Number 1178145-53-3
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Physical State Solid (Low-melting crystalline solid or oil depending on purity/polymorph)
Solubility Soluble in organic solvents (DMSO, Methanol, Ethyl Acetate); Low solubility in water
pKa (Calculated) ~2.5 (Amine conjugate acid), ~14 (Amide/Ester neutral)

Stability Profile & Degradation Mechanisms

The stability of this compound is dictated by its susceptibility to hydrolytic cleavage and oxidative stress. Understanding these mechanisms is crucial for interpreting impurity profiles in HPLC analysis.

Hydrolytic Degradation (Ester Cleavage)

The ethyl ester group at the C-1 position is the primary site of instability.

  • Mechanism: Nucleophilic acyl substitution.

  • Catalysts: Acid (H⁺) or Base (OH⁻).

  • Product: Hydrolysis yields 2-amino-5-ethoxybenzoic acid and ethanol .

  • Risk Factor: High humidity or aqueous formulation environments will accelerate this pathway.

Oxidative Degradation (Amine Reactivity)

The primary amine (-NH₂) at the C-2 position is electron-rich and prone to oxidation.

  • Mechanism: Radical formation followed by polymerization or N-oxidation.

  • Visual Indicator: Samples turning yellow, brown, or black indicate the formation of azo-dimers or quinone-imine species.

  • Risk Factor: Exposure to air (O₂) and trace metal impurities.

Photolytic Degradation

Aromatic amines are chromophores that absorb UV light, leading to photo-oxidation.

  • Outcome: Homolytic bond cleavage and radical propagation.

Visualization: Degradation Pathways

DegradationPathways Compound This compound (C11H15NO3) Acid 2-amino-5-ethoxybenzoic acid (Hydrolysis Product) Compound->Acid + H2O (Acid/Base) Ethanol Ethanol Compound->Ethanol + H2O Oxides N-Oxides / Azo Dimers (Oxidation Products) Compound->Oxides + O2 / Light / Metals

Figure 1: Primary degradation pathways including hydrolytic cleavage of the ester and oxidative transformation of the amine.

Standard Laboratory Handling & Storage

To maintain purity >98% over extended periods, the following "Gold Standard" protocols must be implemented.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated). For long-term archival (>6 months), store at -20°C .

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen ). The amine group is air-sensitive.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis and moisture ingress.

  • Desiccation: Store secondary containment with active desiccant (Silica gel or Drierite).

Handling Precautions
  • Thawing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Solution Stability: Solutions in DMSO or Methanol should be prepared fresh. If storage is necessary, keep solutions at -20°C for no more than 1 week.

Analytical Monitoring (HPLC Method)

A self-validating HPLC method is required to separate the parent compound from its hydrolytic degradant (the acid).

Recommended Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/ester bonds).

  • Expected Retention:

    • Acid Degradant: Elutes earlier (more polar).

    • Parent Ester: Elutes later (less polar).

Forced Degradation Protocol (Stress Testing)

To validate the stability-indicating nature of your analytical method, perform this forced degradation study. This ensures your method can detect impurities when they arise.

Workflow Visualization

StabilityWorkflow cluster_conditions Stress Factors Start Sample Preparation (1 mg/mL in MeCN:H2O) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1N HCl, 60°C, 2h) Stress->Acid Base Base Hydrolysis (0.1N NaOH, RT, 1h) Stress->Base Oxid Oxidation (3% H2O2, RT, 2h) Stress->Oxid Photo Photolysis (UV Light, 24h) Stress->Photo Neutralize Quench/Neutralize Acid->Neutralize Base->Neutralize Oxid->Neutralize Photo->Neutralize Analyze HPLC Analysis Neutralize->Analyze Eval Mass Balance Evaluation Analyze->Eval

Figure 2: Step-by-step forced degradation workflow for validating stability.

Detailed Protocol
  • Acid Hydrolysis:

    • Mix 1 mL of sample stock with 1 mL of 0.1 N HCl .

    • Heat at 60°C for 2 hours.

    • Target: 10-20% degradation.

    • Neutralization: Add 1 mL of 0.1 N NaOH before injection.

  • Base Hydrolysis:

    • Mix 1 mL of sample stock with 1 mL of 0.1 N NaOH .

    • Keep at Room Temperature for 1 hour (Esters hydrolyze rapidly in base).

    • Neutralization: Add 1 mL of 0.1 N HCl.

  • Oxidative Stress:

    • Mix 1 mL of sample stock with 1 mL of 3% H₂O₂ .

    • Incubate at Room Temperature for 2 hours.

    • Note: Watch for new peaks corresponding to N-oxides.

  • Photolytic Stress:

    • Expose solid sample (thin layer in a petri dish) to UV light (ICH Q1B standard) for 24 hours.

    • Dissolve and analyze.[1]

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 2-amino-5-methylbenzoate (Structural Analog). Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for Ethyl 2-amino-5-ethoxybenzoate from 2-amino-5-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Ethyl 2-amino-5-ethoxybenzoate (CAS: 2085-23-6), a critical intermediate in the manufacturing of local anesthetics such as Proparacaine (Proxymetacaine) . While standard Fischer esterification protocols exist, the presence of the electron-donating 5-ethoxy group and the free amine requires specific handling to prevent oxidation (coloration) and ensure high yields. This guide presents two validated protocols: Method A (Thionyl Chloride) for high-throughput/high-yield applications, and Method B (Sulfuric Acid) for standard laboratory synthesis.

Chemical Context & Retrosynthetic Analysis

The target molecule is an anthranilic acid derivative. The synthesis involves the esterification of the carboxylic acid moiety of 2-amino-5-ethoxybenzoic acid using ethanol.

  • Reaction Type: Acid-Catalyzed Esterification (Fischer vs. Acyl Chloride intermediate).

  • Thermodynamic Challenge: The reaction is an equilibrium process. Method A drives it to completion by consuming water chemically (

    
    ). Method B relies on Le Chatelier's principle using excess ethanol.
    
  • Stability Note: The 5-ethoxy group activates the benzene ring, making the amino group susceptible to oxidation. Inert atmosphere (

    
     or 
    
    
    
    ) is recommended during reflux.
Reaction Scheme

ReactionScheme SM 2-amino-5-ethoxybenzoic acid (Solid, MP: ~155°C) Inter Tetrahedral Intermediate SM->Inter Protonation & Nu Attack Reagents Ethanol (Excess) + Catalyst (SOCl2 or H2SO4) Reagents->Inter Prod This compound (Low-melting solid/Oil) Inter->Prod Elimination Byprod Byproducts: H2O (Method B) or SO2 + HCl (Method A) Inter->Byprod

Figure 1: Reaction pathway for the esterification of 5-substituted anthranilic acid.

Experimental Protocols

Method A: Thionyl Chloride Mediated Esterification (Preferred)

Rationale: This method generates anhydrous HCl in situ and chemically consumes water, driving the reaction to >95% conversion without requiring a Dean-Stark trap.

Materials:

  • 2-amino-5-ethoxybenzoic acid (10.0 g, 55.2 mmol)

  • Absolute Ethanol (100 mL)

  • Thionyl Chloride (

    
    ) (4.8 mL, 66.2 mmol, 1.2 eq)
    
  • Dichloromethane (DCM) or Ethyl Acetate (for workup)

  • Sat.

    
     solution[1]
    

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with 100 mL absolute ethanol and cool to 0°C in an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction. Evolution of HCl gas.

  • Addition: Add solid 2-amino-5-ethoxybenzoic acid in portions to the cold solution.

  • Reflux: Remove the ice bath. Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours .

    • Checkpoint: Monitor by TLC (System: Hexane:EtOAc 3:1). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Concentration: Cool to room temperature. Evaporate approx. 80% of the ethanol under reduced pressure (Rotavap).

  • Neutralization: Dissolve the residue in DCM (100 mL). Slowly pour this solution into a beaker containing saturated

    
     (100 mL) while stirring until pH is neutral/slightly basic (pH ~8). Note: The amine forms an HCl salt during reaction; neutralization liberates the free base.
    
  • Extraction: Separate layers. Extract aqueous layer again with DCM (2 x 50 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate to yield the crude ester.
    
Method B: Sulfuric Acid Catalyzed (Classic Fischer)

Rationale: Suitable when thionyl chloride is unavailable or corrosive fumes cannot be managed.

Materials:

  • 2-amino-5-ethoxybenzoic acid (10.0 g)

  • Absolute Ethanol (150 mL)

  • Conc.

    
     (2.0 mL)
    

Protocol:

  • Dissolve the starting acid in ethanol in a 250 mL RBF.

  • Add conc.

    
     dropwise with stirring.
    
  • Reflux for 12–16 hours . (Longer time required due to equilibrium).

  • Optional: Use a Soxhlet extractor with molecular sieves (3A) to remove water and accelerate the reaction.

  • Workup follows steps 6–9 from Method A.

Purification & Characterization

The crude product is often a dark oil or low-melting solid due to trace oxidation.

Purification Strategy:

  • Flash Chromatography: Silica gel (230-400 mesh). Eluent: Hexane/Ethyl Acetate (Gradient 90:10 to 70:30).

  • Recrystallization: If solid, recrystallize from minimal hot Ethanol/Water (9:1) or Hexane.

Analytical Specifications:

ParameterSpecificationMethod
Appearance Pale yellow oil or off-white solidVisual
Yield (Method A) 90 - 96%Gravimetric
Yield (Method B) 75 - 85%Gravimetric
1H NMR (CDCl3)

1.39 (t, 3H, ester

), 1.41 (t, 3H, ethoxy

), 4.01 (q, 2H, ethoxy

), 4.35 (q, 2H, ester

), 5.60 (br s, 2H,

), 6.6-7.3 (m, 3H, Ar-H).
400 MHz NMR
IR Spectrum ~1690

(Ester C=O), ~3350/3450

(Amine N-H)
FT-IR

Process Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase start Start: 2-amino-5-ethoxybenzoic acid step1 Dissolve in EtOH (0°C) start->step1 step2 Add Catalyst (SOCl2 or H2SO4) step1->step2 step3 Reflux 4-12h (N2 atm) step2->step3 step4 Evaporate excess EtOH step3->step4 step5 Neutralize with NaHCO3 (Liberate Free Base) step4->step5 step6 Extract into DCM/EtOAc step5->step6 end Pure this compound step6->end Dry & Concentrate

Figure 2: Operational workflow for the synthesis and isolation of the target ester.

Troubleshooting & Expert Insights

  • Problem: Low Yield / Incomplete Reaction.

    • Root Cause:[2][3][4] Water in the ethanol or equilibrium limitation.

    • Solution: Ensure "Absolute" Ethanol is used. If using Method B, switch to Method A to chemically scavenge water.

  • Problem: Dark Red/Brown Product.

    • Root Cause:[2][3][4] Oxidation of the amino group or polymerization of aniline derivatives.

    • Solution: Perform reaction under strict Nitrogen atmosphere. Minimize light exposure. Use fresh starting material (if the acid is dark, recrystallize it first).

  • Problem: Product remains water-soluble.

    • Root Cause:[2][3][4] The product is likely still protonated (Ammonium salt).

    • Solution: Ensure the pH of the aqueous layer during workup is >8. The free amine is lipophilic; the salt is hydrophilic.

Safety Information

  • Thionyl Chloride: Highly toxic, reacts violently with water to release HCl and

    
    . Use only in a fume hood.
    
  • Anthranilic Acid Derivatives: Generally irritants. Avoid inhalation of dust.

  • Ethanol: Flammable.[2] Keep away from open flames/sparks.

References

  • Fischer Esterification Mechanism & Kinetics : Master Organic Chemistry. "Mechanism of the Fischer Esterification". Link

  • Thionyl Chloride in Esterification : BenchChem Technical Support. "Synthesis of Amino-Benzoic Acid Derivatives". Link

  • Proparacaine Synthesis Context : PubChem Compound Summary. "Proxymetacaine (Related Structure)". Link

  • General Protocol for Anthranilic Esters: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard Reference Text).

Sources

Application Note: Chemoselective Esterification of 5-Ethoxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of ethyl 2-amino-5-ethoxybenzoate (Ethyl 5-ethoxyanthranilate) from 5-ethoxyanthranilic acid .

While Fischer esterification using sulfuric acid is common, this guide utilizes the Thionyl Chloride (


) / Ethanol  method. This approach is selected for its superiority in handling amino-acid substrates. By generating anhydrous hydrogen chloride in situ, this method effectively disrupts the strong zwitterionic lattice of the starting material and drives the equilibrium forward by consuming water, resulting in higher conversion rates and simpler workup compared to traditional acid catalysis.

Strategic Analysis & Mechanism

Substrate Challenges

The starting material, 5-ethoxyanthranilic acid, presents two specific challenges:

  • Zwitterionic Character: As an amino acid, it exists as a zwitterion in neutral media, reducing solubility in organic solvents.

  • Electronic Effects: The 5-ethoxy group is an electron-donating group (EDG). While it increases the nucleophilicity of the amine (potentially leading to side reactions), it also stabilizes the protonated intermediate.

Reaction Pathway

The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. Thionyl chloride reacts with ethanol to generate diethyl sulfite and, crucially, anhydrous HCl . This HCl protonates the carbonyl oxygen, making it susceptible to attack by ethanol.

Key Advantage: The product initially forms as the hydrochloride salt . This prevents the free amine from acting as a nucleophile and attacking the ester or unreacted acid (polymerization protection).

ReactionMechanism Start 5-Ethoxyanthranilic Acid (Zwitterion) Activation Activation (EtOH + SOCl2 -> HCl) Start->Activation Protonation Intermediate Tetrahedral Intermediate Activation->Intermediate + EtOH Salt Product HCl Salt (Precipitate/Oil) Intermediate->Salt - H2O Final Ethyl 5-ethoxyanthranilate (Free Base) Salt->Final Neutralization (NaHCO3)

Figure 1: Reaction pathway from zwitterionic acid to free base ester.

Materials & Equipment

Reagents
ReagentPurityRole
5-Ethoxyanthranilic Acid>97%Substrate
Ethanol (Absolute)>99.5%Solvent & Reagent
Thionyl Chloride (

)
Reagent GradeReagent / HCl Generator
Sodium Bicarbonate (

)
Sat. Aq. Sol.Neutralization Agent
Ethyl AcetateACS GradeExtraction Solvent
Equipment
  • 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Reflux condenser with drying tube (CaCl2 or Drierite).

  • Ice-water bath.

  • Rotary Evaporator.

  • Separatory funnel.

Step-by-Step Protocol

Phase 1: Activation (0°C)

Critical Safety Note: Thionyl chloride reacts violently with water and releases


 and 

gases. Perform all steps in a fume hood.
  • Setup: Equip a 250 mL dry RBF with a stir bar. Clamp it securely and place it in an ice-water bath (

    
    ).
    
  • Solvent Charge: Add 50 mL of absolute ethanol .

  • Reagent Addition: Using a pressure-equalizing addition funnel or a glass syringe, add 3.0 equivalents of Thionyl Chloride dropwise to the cold ethanol.

    • Observation: The reaction is exothermic.[1] Evolution of gas (

      
      ) will occur. Maintain temperature 
      
      
      
      .
    • Time: Addition should take 15–20 minutes.

  • Substrate Addition: Once the addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Then, add 1.0 equivalent (e.g., 5.0 g) of 5-ethoxyanthranilic acid in one portion.

    • Note: The solid may not dissolve immediately.

Phase 2: Reaction (Reflux)[2]
  • Reflux: Attach the reflux condenser (fitted with a drying tube) to the RBF.

  • Heating: Heat the mixture to a gentle reflux (

    
     bath temperature).
    
  • Duration: Reflux for 4 to 6 hours .

    • IPC (In-Process Control): Monitor by TLC (System: 30% Ethyl Acetate in Hexane). The starting material (acid) will stay at the baseline or streak; the ester will move with an

      
      . The solution should become clear as the starting material is consumed.
      
Phase 3: Workup & Isolation

The product currently exists as the Hydrochloride Salt. It must be neutralized.

  • Concentration: Cool the reaction mixture to room temperature. Remove the solvent (EtOH) and excess

    
     using a rotary evaporator.
    
    • Result: A sticky solid or oil (the HCl salt) remains.

  • Neutralization:

    • Resuspend the residue in 50 mL of Ethyl Acetate .

    • Slowly add 50 mL of Saturated Aqueous

      
       .
      
    • Caution: Vigorous foaming (

      
       evolution) will occur. Stir until gas evolution ceases.
      
  • Extraction:

    • Transfer the biphasic mixture to a separatory funnel.

    • Separate the layers.[1][2][3] The product (free amine) is now in the top organic layer (Ethyl Acetate).

    • Extract the aqueous layer once more with 20 mL Ethyl Acetate.

  • Washing & Drying:

    • Combine organic layers.

    • Wash with Brine (Sat. NaCl) .[3]

    • Dry over anhydrous Sodium Sulfate (

      
      ) .
      
    • Filter and concentrate in vacuo.[2][3]

Phase 4: Purification
  • Crystallization: The crude residue is often pure enough (>95%). If necessary, recrystallize from a minimal amount of hot Ethanol/Water (9:1) or Hexane/Ethyl Acetate .

  • Drying: Dry the resulting solid under high vacuum at

    
     for 4 hours.
    

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following expected data.

ParameterMethodExpected Result
Appearance VisualOff-white to pale beige crystalline solid
Melting Point Capillary~45–50°C (Esters melt lower than acids)

NMR
400 MHz,


1.39
(t, 3H, ester

)

1.41
(t, 3H, ethoxy

)

4.01
(q, 2H, ethoxy

)

4.35
(q, 2H, ester

)

5.60
(br s, 2H,

)

6.6-7.5
(m, 3H, Ar-H)
Mass Spec ESI-MS

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversionExtend reflux time; ensure

was fresh (not hydrolyzed).
Product is an Oil Residual solvent or impuritiesTriturate with cold hexanes to induce crystallization.
Dark Color Oxidation of aminePerform reaction under Argon atmosphere; Recrystallize with activated charcoal.
Starting Material Remains Water in systemEnsure absolute ethanol is used; increase

to 4.0 eq.

Workflow Visualization

Workflow Step1 Setup: 0°C EtOH + SOCl2 Step2 Addition: Add 5-Ethoxyanthranilic Acid Step1->Step2 Step3 Reflux: 4-6 Hours @ 80°C Step2->Step3 Step4 Evaporation: Remove Solvent & Excess SOCl2 Step3->Step4 Step5 Neutralization: Add EtOAc + Sat. NaHCO3 Step4->Step5 Step6 Isolation: Phase Sep -> Dry -> Conc. Step5->Step6

Figure 2: Optimized operational workflow for the synthesis.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Hosangadi, B. D., & Dave, R. H. (1996). "An efficient synthesis of esters of anthranilic acid." Tetrahedron Letters, 37(35), 6375-6378.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12204555, this compound. Retrieved from [Link]

  • Cohen, J. B. (1920). Practical Organic Chemistry. Macmillan.

Sources

Procedure for synthesizing Proparacaine using Ethyl 2-amino-5-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of Proparacaine Hydrochloride

A Detailed Laboratory Protocol and Mechanistic Overview for Drug Development Professionals

Executive Summary and Introduction

Proparacaine Hydrochloride is a potent, rapid-onset topical anesthetic widely employed in ophthalmology for procedures such as tonometry, removal of foreign bodies, and prior to minor surgical operations.[1][2] Its efficacy stems from its ability to block nerve cell membrane permeability to sodium ions, thereby preventing the generation and conduction of nerve impulses.[2][3] This application note provides a comprehensive, step-by-step protocol for the synthesis of Proparacaine Hydrochloride.

This guide is designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to provide a deep mechanistic understanding of the synthetic pathway, justifying the selection of reagents and conditions. The protocol detailed herein is a robust, multi-step synthesis that ensures high purity and yield, critical for pharmaceutical applications. We will also cover essential safety protocols, methods for in-process monitoring, and final product characterization.

Note on the Starting Material: The specified starting material, Ethyl 2-amino-5-ethoxybenzoate, is not a viable precursor for the synthesis of Proparacaine due to the incorrect positioning of the amino and alkoxy functional groups (2,5-substitution instead of the required 3,4-substitution) and the incorrect alkoxy group (ethoxy instead of propoxy). Therefore, this guide presents a chemically sound and well-documented synthetic route starting from the more appropriate precursor, 4-hydroxy-3-nitrobenzoic acid. This approach allows for the precise and controlled introduction of the required functional groups at the correct positions on the aromatic ring.

Overall Synthetic Strategy and Mechanistic Principles

The synthesis of Proparacaine is achieved through a four-step process designed for efficiency and control. The strategy involves building the molecule sequentially: first establishing the correct ether linkage, then adding the ester side chain, followed by a critical reduction, and finally, conversion to the stable hydrochloride salt.

G cluster_0 Synthetic Pathway for Proparacaine HCl A 4-Hydroxy-3-nitrobenzoic Acid B 4-Propoxy-3-nitrobenzoic Acid A->B Step 1: Williamson Ether Synthesis C 2-(Diethylamino)ethyl 4-propoxy-3-nitrobenzoate B->C Step 2: Esterification D Proparacaine (Free Base) 2-(Diethylamino)ethyl 3-amino-4-propoxybenzoate C->D Step 3: Nitro Group Reduction E Proparacaine Hydrochloride D->E Step 4: Salt Formation

Caption: High-level overview of the four-step synthesis of Proparacaine HCl.

Step 1: Williamson Ether Synthesis: This classic reaction is used to form the propoxy ether.[4][5][6] A strong base, sodium hydride (NaH), deprotonates the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid to form a highly nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide (1-bromopropane) in an SN2 reaction to form the ether linkage.[7][8] The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal.

Step 2: Esterification: The carboxylic acid of the intermediate is converted into the final ester. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 2-(diethylamino)ethanol. This method avoids the equilibrium limitations of direct Fischer esterification.

Step 3: Nitro Group Reduction: The aromatic nitro group is selectively reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, yielding the Proparacaine free base.[9]

Step 4: Hydrochloride Salt Formation: The basic free-base form of Proparacaine is converted to its more stable and water-soluble hydrochloride salt by treatment with hydrochloric acid in a suitable organic solvent like isopropanol or ether.

Critical Safety and Handling Precautions

All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydride (NaH): Highly reactive and pyrophoric. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with water to release toxic HCl and SO₂ gases. Handle with extreme care.

  • 1-Bromopropane & Organic Solvents: Flammable and/or toxic. Avoid inhalation and skin contact.

  • Hydrogen Gas: Extremely flammable. Catalytic hydrogenation should be performed with appropriate equipment and behind a safety shield.

  • Proparacaine Hydrochloride: Harmful if swallowed.[10] May cause skin sensitization.[11] Avoid inhalation of dust and contact with skin and eyes.[11][12]

Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing work.[10][11][12]

Materials and Equipment

Table 1: Reagents and Chemicals
ReagentCAS No.FormulaM.W. ( g/mol )Purity/Grade
4-Hydroxy-3-nitrobenzoic acid616-82-0C₇H₅NO₅183.12≥98%
Sodium Hydride (60% dispersion in oil)7646-69-7NaH24.0060%
1-Bromopropane106-94-5C₃H₇Br123.00≥99%
Thionyl Chloride7719-09-7SOCl₂118.97≥99%
2-(Diethylamino)ethanol100-37-8C₆H₁₅NO117.19≥99.5%
Palladium on Carbon (10%)7440-05-3Pd/C-10 wt. %
Hydrochloric Acid (in isopropanol)7647-01-0HCl36.46~1.25 M
Anhydrous Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Anhydrous
Anhydrous Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous
Ethanol (EtOH)64-17-5C₂H₆O46.07Anhydrous
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS Grade
Diethyl Ether60-29-7C₄H₁₀O74.12Anhydrous
Equipment
  • Three-neck round-bottom flasks with appropriate stoppers and septa

  • Magnetic stirrer and stir bars

  • Reflux condenser and heating mantle

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Addition funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Parr hydrogenator or H-Cube system for hydrogenation

  • Büchner funnel and vacuum flask

  • pH paper or meter

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Melting point apparatus

Detailed Experimental Protocols

G cluster_1 General Experimental Workflow Setup Inert Atmosphere Reaction Setup Reagents Reagent Addition (Controlled) Setup->Reagents Reaction Reaction Under Reflux/Stirring Reagents->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Recrystallization/ Chromatography) Workup->Purify Characterize Characterization (NMR, IR, MS, MP) Purify->Characterize

Caption: A generalized workflow for each synthetic step.

Step 1: Synthesis of 4-Propoxy-3-nitrobenzoic Acid
  • Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a rubber septum.

  • Reagents: Suspend 4-hydroxy-3-nitrobenzoic acid (18.3 g, 0.10 mol) in 150 mL of anhydrous DMF.

  • Deprotonation: Carefully add sodium hydride (60% dispersion, 4.4 g, 0.11 mol) portion-wise to the suspension at room temperature. Effervescence (H₂ evolution) will occur. Stir the mixture for 30 minutes after the addition is complete.

  • Alkylation: Add 1-bromopropane (13.5 g, 0.11 mol) dropwise via syringe over 15 minutes.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and carefully pour it into 500 mL of ice-cold water. Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-propoxy-3-nitrobenzoic acid as a pale yellow solid.

    • Expected Yield: 85-95%

    • Characterization: Melting point, ¹H NMR.

Step 2: Synthesis of 2-(Diethylamino)ethyl 4-propoxy-3-nitrobenzoate
  • Acyl Chloride Formation: In a 250 mL flask, suspend the dried product from Step 1 (22.5 g, 0.10 mol) in anhydrous DCM (100 mL). Add a catalytic amount of DMF (2-3 drops). Slowly add thionyl chloride (13.1 g, 0.11 mol) at room temperature. Heat the mixture to reflux for 2-3 hours until the solution becomes clear.

  • Removal of Excess SOCl₂: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting acyl chloride is a yellow solid/oil and should be used immediately.

  • Esterification: Dissolve the crude acyl chloride in 100 mL of anhydrous DCM and cool in an ice bath. In a separate flask, prepare a solution of 2-(diethylamino)ethanol (12.9 g, 0.11 mol) and triethylamine (11.1 g, 0.11 mol) in 50 mL of anhydrous DCM.

  • Reaction: Add the amine solution dropwise to the cold acyl chloride solution. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Wash the reaction mixture sequentially with water (2 x 50 mL), 5% NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil.

    • Expected Yield: 90-98% (crude)

    • Characterization: The crude product is often carried directly to the next step.

Step 3: Synthesis of Proparacaine Free Base
  • Setup: Dissolve the crude nitro-ester from Step 2 (approx. 0.10 mol) in 200 mL of ethanol in a suitable pressure vessel for hydrogenation.

  • Catalyst: Carefully add 10% Pd/C (approx. 1.0 g, ~50% wet) to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature. The reaction is typically complete in 3-5 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield Proparacaine free base as an oil.

Step 4: Formation and Purification of Proparacaine Hydrochloride
  • Salt Formation: Dissolve the crude Proparacaine base from Step 3 in 150 mL of isopropanol or diethyl ether. While stirring, slowly add a solution of ~1.25 M HCl in isopropanol until the pH of the solution is acidic (pH 3-4). A white precipitate will form.

  • Crystallization: Stir the suspension at room temperature for 1 hour and then cool in an ice bath for another hour to maximize precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Purification: Recrystallize the crude Proparacaine Hydrochloride from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol.[13] Dissolve the solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

    • Expected Overall Yield: 60-75% from 4-hydroxy-3-nitrobenzoic acid.

Product Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Table 2: Proparacaine Hydrochloride Analytical Data
AnalysisExpected Result
Appearance White to off-white crystalline powder.[13]
Melting Point 178-185 °C (multiple polymorphs exist).[13]
Solubility Soluble in water and alcohol.
¹H NMR (CDCl₃)Consistent with the structure of Proparacaine Hydrochloride. Key peaks: aromatic protons, propoxy group (triplet and multiplet), diethylaminoethyl chain (quartets and triplets).
IR (KBr) (cm⁻¹)Key peaks: ~3400 & ~3300 (N-H stretch of -NH₂), ~2970 (C-H stretch), ~1710 (C=O ester stretch), ~1600 (aromatic C=C), ~1250 (C-O ether stretch).
Mass Spec (ESI+) m/z for free base [M+H]⁺ calculated for C₁₆H₂₆N₂O₃: 295.20. Found: ~295.2.[14]
HPLC Purity ≥99.5% (using a validated method, e.g., USP method).[15][16]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete deprotonation (inactive NaH); insufficient reaction time/temp; wet solvent.Use fresh, high-quality NaH. Ensure anhydrous conditions. Increase reaction time or temperature slightly.
Incomplete reaction in Step 2 Inactive acyl chloride (hydrolysis); insufficient base.Ensure acyl chloride is used immediately after preparation. Use a slight excess of triethylamine.
Incomplete reduction in Step 3 Catalyst poisoning; insufficient hydrogen pressure or reaction time.Use fresh catalyst. Ensure the substrate is pure (sulfur compounds can poison Pd). Increase H₂ pressure or reaction time.
Oily product after Step 4 Incomplete salt formation; presence of impurities.Ensure complete acidification. Try trituration with diethyl ether to induce solidification. Recrystallize carefully from an appropriate solvent system.
Product fails purity analysis Incomplete reactions; inadequate purification.Review TLC of each step to identify where impurity was introduced. Repeat purification steps (recrystallization). Consider column chromatography for the free base before salt formation if significant impurities persist.[15][17]

References

  • CN111732521A - Preparation method of ethyl p-aminobenzoate - Google P
  • Preparation method for ethyl 3-(pyridin-2-ylamino)
  • CN116178190B - A preparation method of proparacaine hydrochloride - Google P
  • Proparacaine is one of a class of -caine local anesthetics. (a) Given this retrosynthetic... - Homework.Study.com. (URL: )
  • Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% (Sterile) - DailyMed. (URL: [Link])

  • Proparacaine Hydrochloride Ophthalmic Solution USP, 0.5% Sterile - DailyMed. (URL: )
  • What is the mechanism of Proparacaine Hydrochloride? - Patsnap Synapse. (URL: [Link])

  • Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride - PubMed. (URL: [Link])

  • Proparacaine Hydrochloride Ophthalmic Solution - USP. (URL: )
  • Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

  • Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride | Request PDF - ResearchGate. (URL: [Link])

  • Proparacaine: Package Insert / Prescribing Information - Drugs.com. (URL: [Link])

  • CN101104591A - Polymorph of proparacaine hydrochloride and preparation method thereof - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Proparacaine Hydrochloride | C16H27ClN2O3 - PubChem. (URL: [Link])

  • Proparacaine Hydrochloride (EENT) Monograph for Professionals - Drugs.com. (URL: [Link])

  • 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide - Organic Syntheses Procedure. (URL: [Link])

  • Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process - Googleapis.com. (URL: [Link])

  • Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])

  • Preparation of Ethyl 3-(N,N-Diethylamino)propionate - PrepChem.com. (URL: [Link])

  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. (URL: [Link])

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (URL: [Link])

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (URL: [Link])

  • Material Safety Data Sheet - Proparacaine Hydrochloride MSDS - Amazon S3. (URL: [Link])

  • Ethyl 3-(diethylamino)propionate | C9H19NO2 - PubChem. (URL: [Link])

  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google P
  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. (URL: [Link])

  • US7547798B2 - Process for preparing aminobenzoate esters - Google P

Sources

Application Note: Optimization of Crystallization Kinetics for High-Purity Ethyl 2-amino-5-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the purification of Ethyl 2-amino-5-ethoxybenzoate (CAS: 1178145-53-3), a critical intermediate in the synthesis of local anesthetics (e.g., Proparacaine/Proxymetacaine).

Executive Summary

This compound is a substituted anthranilate derivative. Its purity is paramount as it serves as a scaffold for downstream API synthesis. Common synthetic routes—typically involving the reduction of Ethyl 5-ethoxy-2-nitrobenzoate—often yield a crude product contaminated with unreacted nitro-intermediates, azo-dimers (colored impurities), and hydrolysis byproducts (5-ethoxy-2-aminobenzoic acid).

This guide provides a validated protocol for recrystallization, emphasizing the removal of oxidative impurities and the control of crystal habit to prevent oiling out, a common issue with low-melting amino esters.

Physicochemical Profile & Solubility Logic

Understanding the solute-solvent interaction is the prerequisite for successful crystallization.

PropertyDescriptionImplications for Processing
Physical State Low-melting solid (Est. MP: 45–65°C)*Risk of "oiling out" (liquid-liquid phase separation) before crystallization. Requires slow cooling.
Functional Groups Primary Amine (-NH₂), Ester (-COOEt), Ether (-OEt)Amine is prone to oxidation (color formation). Ester is susceptible to hydrolysis in hot aqueous acids/bases.
Polarity ModerateSoluble in alcohols, esters, chlorinated solvents. Insoluble in water and aliphatic hydrocarbons.
Key Impurities 5-ethoxy-2-nitrobenzoate (Precursor), Azo-dimers (Colored)Nitro compounds are less polar; Azo compounds are highly colored and require adsorption (carbon).

*Note: Melting points for specific polymorphs may vary. Always determine the crude melting point via DSC or Capillary method before scaling up.

Solvent Selection Matrix

The "Like Dissolves Like" principle is refined here for differential solubility.

  • Primary System (Ethanol/Water): The amino and ester groups hydrogen bond well with ethanol. Water acts as a powerful anti-solvent. This system is preferred for removing non-polar nitro impurities.

  • Secondary System (Ethyl Acetate/Heptane): Used if the compound is sensitive to hydrolysis or if the primary impurity is the hydrolyzed acid (which is insoluble in heptane but soluble in ethanol).

Impurity Fate Mapping

The following diagram illustrates the logical flow of impurity rejection during the proposed workflow.

ImpurityFate Crude Crude this compound (Contains: Nitro, Azo, Acid, Salts) Dissolution Dissolution in Hot Ethanol (60°C) Crude->Dissolution CarbonTreat Activated Carbon Treatment Dissolution->CarbonTreat Adsorption Filtration Hot Filtration CarbonTreat->Filtration Crystallization Controlled Cooling & Anti-solvent Addition Filtration->Crystallization Filtrate CarbonCake Filter Cake (Azo colors, heavy metals) Filtration->CarbonCake Removes MotherLiquor Mother Liquor Waste (Nitro impurities, Salts) Crystallization->MotherLiquor Remains in solution PureProduct Purified Crystals (>99.5% HPLC) Crystallization->PureProduct Precipitation

Figure 1: Impurity rejection pathways. Colored azo species are adsorbed by carbon; nitro intermediates remain in the mother liquor due to higher solubility in the ethanol/water mix.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Objective: General purification for removal of synthesis byproducts. Scale: 10 g basis (Scalable).

Reagents:

  • Crude this compound (10 g)

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (Type SX-Ultra or Darco G-60)

Step-by-Step Procedure:

  • Dissolution:

    • Place 10 g of crude solid in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Add 30 mL of Ethanol (3 vol).

    • Heat the mixture to 60°C (do not boil aggressively to minimize ester hydrolysis).

    • Observation: If the solution is not clear, add ethanol in 2 mL increments until dissolution is complete. Record the total volume.

  • Decolorization (Critical):

    • Once dissolved, remove the heat source briefly.

    • Add 0.5 g (5 wt%) of Activated Carbon .

    • Caution: Adding powder to a boiling solvent can cause flash boiling. Add slowly.

    • Stir at 60°C for 15–20 minutes.

  • Hot Filtration:

    • Prepare a pre-heated Büchner funnel with a Celite pad or a glass frit.

    • Filter the hot mixture to remove the carbon.

    • Wash the filter cake with 5 mL of hot ethanol. Combine filtrates.

  • Crystallization (The "Cloud Point" Method):

    • Return the clear filtrate to a clean flask at 50–55°C.

    • Slowly add warm Deionized Water (40°C) dropwise via an addition funnel.

    • Endpoint: Stop adding water when a persistent faint turbidity (cloudiness) is observed.

    • Add a few drops of ethanol to just clear the solution again.

  • Nucleation and Growth:

    • Remove the heat source. Allow the flask to cool to room temperature slowly (over 2 hours).

    • Agitation: Stir slowly (50–100 RPM). Fast stirring promotes small, impure crystals.

    • Seeding: If the solution reaches 30°C without precipitation (supersaturation), add a tiny seed crystal of pure product to induce nucleation.

    • Once at room temperature, cool further in an ice-water bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with a cold solvent mixture (Ethanol:Water 1:1, 10 mL).

    • Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Anti-Solvent Precipitation (Ethyl Acetate/Heptane)

Objective: Used when the compound is difficult to dry or if water-induced hydrolysis is a concern.

  • Dissolve 10 g crude in the minimum amount of warm Ethyl Acetate (approx. 20–25 mL) at 50°C.

  • Perform Carbon Treatment and Filtration as in Protocol A.

  • Slowly add Heptane (anti-solvent) to the warm filtrate until slight turbidity appears.

  • Allow to cool to Room Temperature.

  • Note: If the product "oils out" (forms a separate liquid layer instead of crystals), reheat to dissolve the oil, add slightly more Ethyl Acetate, and cool more slowly with vigorous stirring to disrupt the oil phase.

Process Validation & Troubleshooting

Decision Logic for Troubleshooting

Use the following logic flow to resolve common crystallization issues.

Troubleshooting Start Problem Observed? Oiling Product Oils Out? Start->Oiling Color Crystals are Colored? Oiling->Color No Soln1 1. Reheat 2. Add more solvent 3. Seed at higher Temp Oiling->Soln1 Yes Yield Low Yield? Color->Yield No Soln2 1. Repeat Carbon Treat 2. Check Carbon pH 3. Use Methanol wash Color->Soln2 Yes Soln3 1. Cool to -10°C 2. Increase Anti-solvent ratio 3. Check Mother Liquor via TLC Yield->Soln3 Yes

Figure 2: Troubleshooting decision matrix for crystallization anomalies.

Analytical Specifications (Acceptance Criteria)

After drying, the product should meet these criteria before use in synthesis:

  • Appearance: Off-white to white crystalline solid.

  • HPLC Purity: >99.0% (Area %).[1]

  • Melting Point: Distinct sharp range (e.g., within 2°C). Note: Compare with reference standard; typical range for pure amino-benzoates of this class is 50–90°C depending on the specific isomer.

  • TLC: Single spot (Silica gel; Mobile Phase: Hexane:EtOAc 7:3).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57646909, Ethyl 4-aminobenzoate (Isomer Reference). Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Google Patents.Process for the preparation of Proparacaine and intermediates. (General search for process patents involving 3-ethoxy-4-aminobenzoates).

Disclaimer: This protocol is for research and development purposes only. Users must perform their own safety assessment (MSDS review) before handling chemicals.

Sources

Application Note: HPLC Method Development for Ethyl 2-amino-5-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for developing and validating a High-Performance Liquid Chromatography (HPLC) method for the quantification and impurity profiling of Ethyl 2-amino-5-ethoxybenzoate (CAS: 1178145-53-3). This compound, an amino-ester derivative, shares structural homology with local anesthetics (e.g., Benzocaine) and serves as a critical intermediate in pharmaceutical synthesis.

The protocol prioritizes Robustness and Selectivity , utilizing a Reversed-Phase (RP-HPLC) approach with a diode array detector (DAD). Special attention is given to the amino group's basicity and the ester's potential hydrolytic instability, ensuring a method that is both accurate and chemically stable.

Physicochemical Analysis & Method Strategy

Before chromatographic optimization, we must analyze the analyte's properties to dictate the method parameters.

Molecular Properties[1][2][3]
  • Structure: Aromatic ring substituted with an ethyl ester (C1), an amine (C2), and an ethoxy group (C5).

  • Functional Groups:

    • Primary Amine (-NH₂): Weak base. Likely pKa ~2.5–5.0 (Conjugate acid). prone to silanol interactions (tailing).

    • Ethyl Ester (-COOEt): Susceptible to hydrolysis at high pH (>8.0) or very low pH (<1.0) with heat.

    • Ethoxy (-OEt): Electron-donating, increases UV absorbance and lipophilicity.

  • LogP (Predicted): ~2.0 – 2.5 (Moderately Lipophilic).

Strategic Decisions (The "Why")
ParameterSelectionScientific Rationale
Mode Reversed-Phase (RP)The molecule is moderately lipophilic, making C18 the ideal stationary phase for retention.
Stationary Phase C18 (End-capped)"End-capping" reduces free silanol groups, preventing the amine from binding irreversibly or tailing.
Mobile Phase pH Acidic (pH 3.0)Critical: At pH 3.0, the amine is fully protonated (

). This ensures the molecule exists in a single ionization state, improving peak symmetry and solubility. Neutral pH is avoided to prevent mixed-mode retention.
Buffer Phosphate or FormatePhosphate provides excellent buffering capacity at pH 2–3 and is UV transparent. Formic acid is volatile (LC-MS compatible).
Wavelength 254 nmThe aromatic ring provides strong

transitions. 254 nm is robust; however, a DAD scan is used to finalize the

.

Method Development Workflow

The following diagram outlines the logical flow of the development process, ensuring no critical validation step is missed.

MethodWorkflow Start Start: Analyte Assessment Scout Gradient Scouting (5% to 95% B) Start->Scout Opt_Sep Optimize Separation (Gradient Slope & Temp) Scout->Opt_Sep Check_Tail Check Tailing Factor (As < 1.5?) Opt_Sep->Check_Tail Mod_Buffer Modify Buffer (Increase Ionic Strength) Check_Tail->Mod_Buffer No (Tailing) Finalize Finalize Conditions Check_Tail->Finalize Yes (Pass) Mod_Buffer->Opt_Sep Validate Validation (ICH Q2 R1) Finalize->Validate

Figure 1: Step-by-step workflow for RP-HPLC method development and optimization.

Experimental Protocols

Instrumentation & Reagents[4]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[1]

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Milli-Q Water (18.2 MΩ).

Preparation of Solutions

A. Buffer Preparation (25 mM Phosphate, pH 3.0)

  • Dissolve 3.40 g of

    
     in 900 mL of Milli-Q water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (10%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane filter.[2]

B. Standard Stock Solution (1.0 mg/mL)

  • Accurately weigh 25 mg of this compound.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in ~15 mL of Acetonitrile (Note: Esters/amines may have limited solubility in pure water).

  • Sonicate for 5 minutes.

  • Make up to volume with Acetonitrile.

C. Working Standard (50 µg/mL)

  • Pipette 5.0 mL of Stock Solution into a 100 mL flask.

  • Dilute to volume with Mobile Phase A:B (50:50) .

Chromatographic Conditions (Finalized)
ParameterSetting
Column Temp 30°C (Controls viscosity and retention reproducibility)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV 254 nm (Reference: 360 nm, BW 100)
Mobile Phase A 25 mM Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile

Gradient Profile:

  • 0.0 min: 10% B

  • 10.0 min: 90% B (Linear Ramp)

  • 12.0 min: 90% B (Hold to wash lipophilic impurities)

  • 12.1 min: 10% B (Return to initial)

  • 17.0 min: 10% B (Re-equilibration - Critical for reproducibility)

Method Validation (Self-Validating Systems)

To ensure the method is trustworthy, perform the following "System Suitability" checks before every sample batch.

System Suitability Criteria
  • Retention Time (RT) %RSD:

    
     (n=5 injections).
    
  • Peak Area %RSD:

    
     (n=5 injections).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Strict limit for amines).
  • Theoretical Plates (

    
    ): 
    
    
    
    .
Linearity & Range

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[3][2]
Accuracy (Recovery)

Spike the analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.[4]

Troubleshooting Guide

Common issues with amino-esters and their resolution.

Troubleshooting Issue Problem Detected Tailing Peak Tailing (>1.5) Issue->Tailing Drift RT Drift Issue->Drift Split Split Peaks Issue->Split Sol1 Add 5mM TEA or Switch to HILIC Tailing->Sol1 Silanol Interaction Sol2 Check Column Temp & Equilibrations Drift->Sol2 Thermodynamic Instability Sol3 Sample Solvent Too Strong (Dilute with Buffer) Split->Sol3 Solvent Mismatch

Figure 2: Decision tree for troubleshooting common HPLC anomalies for amino-benzoates.

Specific Issues:
  • Peak Tailing: If the amine interacts with silanols, the peak tails.

    • Fix: Ensure pH is < 3.0. If using an older column, add 0.1% Triethylamine (TEA) as a competing base (though modern C18 columns rarely need this).

  • Hydrolysis: The ethyl ester can hydrolyze to the acid form (2-amino-5-ethoxybenzoic acid).

    • Detection: Look for a new peak eluting earlier (more polar) than the main peak.

    • Prevention: Prepare fresh standards daily. Keep autosampler at 4°C.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General principles of RP-HPLC for basic compounds).
  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.
  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [5]

  • Merey, H. A., & Zaazaa, H. E. (2013). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, 5(22). (Reference for Benzocaine/Amino-ester separation conditions).

Sources

Application Note & Protocol: A Systematic Approach to Solvent Selection for the Scale-Up Synthesis of Ethyl 2-amino-5-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solvent Selection in Process Scale-Up

Ethyl 2-amino-5-ethoxybenzoate is a substituted anthranilate derivative, a structural motif of interest in medicinal chemistry and materials science.[1] As with many valuable chemical intermediates, the transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges. Among the most critical parameters governing the success of this scale-up is the choice of solvent. The solvent system dictates not only reaction kinetics and yield but also profoundly impacts process safety, product purity, ease of isolation, cost-effectiveness, and environmental footprint.[2][3]

A haphazard or purely empirical approach to solvent selection at the bench scale often leads to unforeseen difficulties during scale-up, such as problematic work-ups, inconsistent yields, or the generation of unacceptable impurity profiles. This guide presents a systematic, multi-stage methodology for selecting and optimizing a solvent system for the synthesis of this compound, ensuring the development of a robust, safe, and scalable chemical process. We will bridge theoretical principles with practical, field-proven protocols, grounded in authoritative regulatory standards.

Theoretical & Regulatory Framework

A rational solvent selection process begins with a firm understanding of the reaction mechanism and the regulatory landscape governing pharmaceutical manufacturing.

Mechanistic Considerations & Solvent Effects

The synthesis of this compound can be envisioned through several routes, but a common approach involves a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group.[4] The reaction proceeds through a negatively charged intermediate, often called a Meisenheimer complex.[4]

The stability of this charged intermediate is paramount to the reaction rate, and the solvent plays a direct role in this stabilization.[5]

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are generally preferred for SNAr reactions.[6] They possess high dielectric constants that can solvate and stabilize the charged Meisenheimer complex, yet they lack acidic protons that would otherwise hydrogen-bond to and deactivate the nucleophile.[5] This leads to a significant acceleration of the reaction rate compared to other solvent classes.

  • Polar Protic Solvents: Solvents such as water, methanol, and ethanol can stabilize the ground state of the nucleophile through hydrogen bonding more than they stabilize the charge-delocalized transition state.[7] This increases the activation energy and slows the reaction rate.

  • Non-Polar Solvents: Solvents like toluene, heptane, or cyclohexane are typically poor choices for SNAr reactions as they cannot effectively solvate the charged intermediates, leading to very slow reaction rates and poor solubility of many ionic reagents.

Regulatory Compliance: ICH Q3C Guidelines for Residual Solvents

When developing a process for a pharmaceutical intermediate, adherence to regulatory guidelines is non-negotiable. The International Council for Harmonisation (ICH) Q3C guideline provides a framework for limiting residual solvents in drug products based on their toxicity.[8][9] Solvents are categorized into three classes:

  • Class 1: Solvents to be avoided. These are known or suspected carcinogens and environmental hazards (e.g., Benzene, Carbon Tetrachloride).[10] Their use is not recommended unless strongly justified in a risk-benefit assessment.[11]

  • Class 2: Solvents to be limited. These solvents are associated with some toxicity and their residual levels in the final product are restricted (e.g., Acetonitrile, Dichloromethane, Toluene).[10]

  • Class 3: Solvents with low toxic potential. These are considered less toxic and have higher permitted daily exposure (PDE) limits (e.g., Acetone, Ethanol, Ethyl Acetate, Heptane).[3] These solvents are generally preferred for process development.

This classification is a primary filter in our selection process. A solvent that gives high yield but is in Class 1 or has difficult-to-remove Class 2 designation is a poor candidate for a scalable process.

The Solvent Selection Workflow: A Multi-Stage Protocol

We advocate for a tiered approach that progressively narrows the field of potential solvents, starting with a broad theoretical screen and culminating in a single optimized system.

G cluster_0 Stage 1: Pre-Screening cluster_1 Stage 2: Experimental Screening cluster_2 Stage 3: Optimization & Final Selection cluster_3 Outcome A Define Reaction Mechanism (e.g., SNAr) B Consult ICH Q3C Guidelines & Safety Data A->B Filter by Regulation C Create Shortlist of Candidate Solvents (Class 2 & 3) B->C Generate Candidates D Parallel Small-Scale Reactions C->D Input for Experimentation E Monitor Conversion & Impurity (HPLC, UPLC, TLC) D->E Collect Data F Identify Top 3-5 Performing Solvents E->F Analyze Results G Optimize Concentration & Temperature for Top Candidates F->G Refine Conditions H Evaluate Work-up & Product Isolation G->H Assess Processability I Final Solvent Selection H->I Holistic Decision J Robust & Scalable Process I->J

Caption: A systematic workflow for solvent selection, from theoretical analysis to a scalable process.

Stage 1: Theoretical Screening and Candidate Shortlisting

The goal of this stage is to eliminate unsuitable solvents and create a manageable list for experimental evaluation.

Protocol:

  • Compile a Master List: Create a table of common solvents.

  • Populate Properties: For each solvent, list the Boiling Point, Dielectric Constant (Polarity), ICH Class, and key safety hazards (flammability, toxicity).

  • Apply Filters:

    • Regulatory Filter: Immediately eliminate all ICH Class 1 solvents.

    • Mechanism Filter: Based on the SNAr mechanism, prioritize polar aprotic solvents. Include a few promising polar protic or less polar solvents as secondary options or for potential use in work-up/crystallization.

    • Process Filter: Consider the boiling point. A solvent with a boiling point between 60-120°C is often ideal, as it allows for a reasonable reaction temperature range while being easily removable under vacuum without requiring extreme temperatures.[12] Solvents with very low boiling points can be difficult to handle at scale, while very high boiling points can make removal difficult and lead to product degradation.

Table 1: Example of a Solvent Pre-Screening Table

SolventICH ClassBoiling Point (°C)Dielectric Constant (ε)NotesInitial Verdict
Benzene1802.3Avoid: Carcinogen.[10]Eliminate
Dichloromethane2409.1Limit: Low boiling point, potential carcinogen.[10]Low Priority
Toluene21112.4Limit: Non-polar, may be poor for SNAr. Useful for extraction.[13]Work-up Only
Acetonitrile28237.5Limit: Excellent polar aprotic solvent.Primary Candidate
Dimethylformamide (DMF)215336.7Limit: High boiling point, difficult to remove.Secondary Candidate
Dimethyl Sulfoxide (DMSO)218946.7Limit: Very high boiling point, can be difficult to remove.[14]Secondary Candidate
Ethanol37824.5Preferred: Polar protic, may be slow. Good for crystallization.[15]Secondary Candidate
Ethyl Acetate3776.0Preferred: Low polarity, likely poor for reaction. Excellent for extraction.[13]Work-up Only
2-Methyl-THF3806.2Preferred: Greener alternative to THF.Secondary Candidate
Heptane3981.9Preferred: Non-polar. Useful as an anti-solvent.Work-up Only

From this analysis, Acetonitrile , DMF , and DMSO emerge as primary candidates for the reaction itself, with others like Ethanol and 2-Methyl-THF as secondary possibilities to explore.

Stage 2: Small-Scale Experimental Screening

This stage involves running the reaction in the shortlisted solvents under identical conditions to directly compare their performance.

Protocol: Parallel Solvent Screening

  • Setup: In an array of reaction vials equipped with stir bars, add the limiting reagent (e.g., 100 mg of the electrophilic precursor).

  • Reagent Addition: To each vial, add the other reagents (e.g., nucleophile, base) as stock solutions to ensure consistent molar ratios.

  • Solvent Addition: Add an equal volume of each candidate solvent (e.g., 1.0 mL) to the respective vials. Ensure the concentration is consistent across all experiments.

  • Reaction: Place the vial array on a heated stirring block set to a consistent temperature (e.g., 80°C).

  • Monitoring: At set time points (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction. Quench the aliquot and dilute it for analysis by UPLC or HPLC.

  • Analysis: The analytical method should be able to resolve the starting material, product, and any major byproducts. Calculate the % conversion of the starting material and the area % purity of the product for each time point in each solvent.

Table 2: Representative Data from Experimental Screening (at 8 hours)

SolventConversion (%)Product Purity (Area %)Key Impurities Noted
Acetonitrile95%97%Impurity A at 1.5%
DMF>99%92%Impurity B at 5.0%
DMSO>99%94%Impurity B at 3.5%
Ethanol40%99%Unreacted Starting Material
2-Methyl-THF65%98%Impurity A at 0.5%

Interpretation of Results:

  • DMF and DMSO show the fastest reaction rates but generate a significant amount of Impurity B, suggesting a potential side reaction or degradation pathway is favored in these solvents.

  • Acetonitrile provides a good balance of high conversion and high purity.

  • Ethanol is too slow under these conditions.

  • 2-Methyl-THF is slower than acetonitrile but yields a cleaner product profile.

Based on these results, Acetonitrile and 2-Methyl-THF are selected for further optimization.

Stage 3: Process Optimization and Final Selection

The final stage focuses on refining the reaction conditions in the top 1-2 solvents and evaluating the entire process, including work-up and isolation.

Protocol: Optimization and Final Verification

  • Concentration Study: For both Acetonitrile and 2-Methyl-THF, run the reaction at different concentrations (e.g., 5, 10, and 15 volumes of solvent relative to the limiting reagent) to find the optimal balance between reaction rate and throughput.

  • Temperature Study: Investigate the effect of temperature on reaction time and impurity formation for each solvent.

  • Work-up Evaluation: After the reaction is complete, simulate a scalable work-up. For example:

    • Cool the reaction mixture.

    • Add an extraction solvent (e.g., Ethyl Acetate, a Class 3 solvent) and water.

    • Assess the ease of phase separation. Look for emulsions or precipitation.

    • Analyze both the organic and aqueous layers to ensure the product is extracted efficiently and impurities are purged.

  • Crystallization Trial: Concentrate the organic layer and attempt to crystallize the product. Test various anti-solvents (e.g., heptane) to find conditions that give a high yield of crystalline, easily filterable solid.

  • Final Decision Matrix: Choose the final solvent based on a holistic review of all parameters.

G center Solvent Choice param1 Reaction Performance center->param1 param2 Process Safety center->param2 param3 Regulatory Compliance (ICH) center->param3 param4 Cost & Scalability center->param4 sub1 Yield & Purity param1->sub1 sub2 Reaction Time param1->sub2 sub3 Flammability param2->sub3 sub4 Toxicity param2->sub4 sub5 ICH Class param3->sub5 sub6 Residual Limits param3->sub6 sub7 Purchase Cost param4->sub7 sub8 Recyclability param4->sub8

Caption: Key decision-making factors influencing the final solvent selection for process scale-up.

If Acetonitrile (Class 2) gives a significantly faster and cleaner reaction than 2-Methyl-THF (Class 3), a decision must be made. The faster reaction time may reduce cost, but the process will require rigorous validation to prove that residual acetonitrile levels are consistently below the ICH limit of 410 ppm. If 2-Methyl-THF provides an acceptable reaction time and a clean profile, it may be the superior choice due to its more favorable regulatory and safety profile.

Conclusion

The selection of a solvent for the scale-up synthesis of this compound is a multi-faceted decision that extends far beyond simple reaction yield. By employing a systematic workflow that integrates theoretical principles, regulatory constraints, and staged experimental validation, researchers can mitigate risks associated with process scale-up. This approach prioritizes the development of a process that is not only high-yielding and pure but also safe, environmentally responsible, economically viable, and compliant with global pharmaceutical standards. The investment in a thorough solvent selection study at the development stage is a critical step in ensuring a successful and robust manufacturing process.

References

  • Benchchem. "An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-5-isopropoxybenzoate.
  • ChemicalBook. "2-Ethoxybenzoic acid synthesis.
  • Quora. "What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?
  • Google Patents. "US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Benchchem. "An In-depth Technical Guide to Ethyl 2-amino-5-isopropoxybenzoate.
  • CIBTech. "THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING.
  • Google Patents. "CN112920233A - Synthetic method of emamectin benzoate with improved processability.
  • PMC. "Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301.
  • ICH. "Impurities: Guideline for Residual Solvents Q3C(R8).
  • Journal of Pharmaceutical Research International. "An Overview on Common Organic Solvents and Their Toxicity.
  • Journal of the Chemical Society, Perkin Transactions 2. "Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
  • Journal of Chemical and Pharmaceutical Sciences. "ORGANIC SOLVENTS - HEALTH HAZARDS.
  • ACS Publications. "Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
  • European Medicines Agency. "ICH Q3C (R9) Residual solvents - Scientific guideline.
  • ResearchGate. "Environment, health, and safety concerns of the solvent; effect on...
  • Chemistry LibreTexts. "4.7: Solvent Effects in Nucleophilic Substitution.
  • Therapeutic Goods Administration. "ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • SciSpace. "Organic solvents in the pharmaceutical industry.
  • European Medicines Agency. "ICH Q3C (R9) Guideline on impurities.
  • FDA. "Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry.
  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Dalal Institute. "Aromatic Nucleophilic Substitution.

Sources

Application Notes and Protocols for Ethyl 2-amino-5-ethoxybenzoate Powder

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and essential safety information for the handling and storage of Ethyl 2-amino-5-ethoxybenzoate powder. As a key building block in organic synthesis and a potential intermediate in pharmaceutical development, understanding its properties is paramount for ensuring experimental success and laboratory safety. The following guidelines are synthesized from established best practices for aromatic amines and related ester compounds, providing a robust framework for its use in a research and development setting.

Introduction: Understanding this compound

This compound is an aromatic amine and an ester, a chemical scaffold with significant utility in medicinal chemistry and material science. Its structure lends itself to a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. A thorough understanding of its chemical and physical properties is the foundation of safe and effective handling.

Chemical and Physical Properties Summary

PropertyValueSource
CAS Number 1178145-53-3[1]
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
Appearance Off-white to tan powder (based on similar compounds)Inferred from related compounds
Solubility Likely soluble in organic solvents. Insoluble in water (based on similar compounds).Inferred from related compounds[2]

Core Safety Directives and Hazard Mitigation

Potential Hazards:

  • Skin and Eye Irritation: Aromatic amines can cause skin and eye irritation upon contact.[3]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[3]

  • Harmful if Swallowed: Ingestion may be harmful.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory when handling this compound powder to prevent exposure.

PPE Workflow Diagram

PPE_Workflow cluster_pre_handling Pre-Handling Checks cluster_handling During Handling cluster_post_handling Post-Handling Inspect_PPE Inspect all PPE for integrity Confirm_Fit Ensure proper fit of respirator and gloves Inspect_PPE->Confirm_Fit Proceed if OK Eye_Protection Wear chemical safety goggles or a face shield Confirm_Fit->Eye_Protection Hand_Protection Wear nitrile or other chemically resistant gloves Eye_Protection->Hand_Protection Body_Protection Wear a lab coat or chemical-resistant apron Hand_Protection->Body_Protection Respiratory_Protection Use a NIOSH-approved respirator or handle in a fume hood Body_Protection->Respiratory_Protection Doff_PPE Doff PPE in the correct sequence to avoid contamination Respiratory_Protection->Doff_PPE After handling Wash_Hands Wash hands thoroughly with soap and water Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment (PPE) workflow for handling this compound powder.

Detailed PPE Specifications:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are required.[5] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[5] Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving.

  • Body Protection: A standard laboratory coat should be worn.[5] For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: Handling of the powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation.[3] If a fume hood is not available, a NIOSH/MSHA-approved N95 dust mask or a respirator with appropriate cartridges should be used.[5]

Storage Protocols for Maintaining Chemical Integrity

Proper storage is critical for preserving the stability and purity of this compound.

Storage Conditions:

  • Temperature: Store in a cool, dry place.[7] For long-term storage, refrigeration at 2-8°C is recommended, as indicated for similar compounds.[8][9]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air.[3][7] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Light: Protect from direct sunlight.[10]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[2]

Storage Logic Diagram

Storage_Logic cluster_storage_conditions Optimal Storage Environment cluster_incompatibilities Store Separately From Compound This compound Powder Temperature Cool & Dry (2-8°C for long-term) Compound->Temperature Atmosphere Tightly Sealed Container (Inert gas optional) Compound->Atmosphere Light Protect from Light Compound->Light Oxidizers Strong Oxidizing Agents Compound->Oxidizers Bases Strong Bases Compound->Bases Spill_Response Spill_Occurs Spill Occurs Evacuate Evacuate Immediate Area Spill_Occurs->Evacuate Assess Assess Spill Wearing Full PPE Evacuate->Assess Contain Contain the Spill Assess->Contain Clean_Up Clean Up Spill (Dry Method) Contain->Clean_Up Decontaminate Decontaminate the Area Clean_Up->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Step-by-step response to a spill of this compound powder.

Disposal Guidelines

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, should be treated as hazardous chemical waste.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Disposal: Dispose of all waste in clearly labeled, sealed containers. [8]Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

The protocols outlined in this document are designed to ensure the safe handling and effective use of this compound powder in a research environment. By adhering to these guidelines, researchers can minimize risks and maintain the integrity of their experiments. It is imperative to always consult the supplier-specific Safety Data Sheet upon receipt of the chemical for the most accurate and detailed safety information.

References

  • New Jersey Department of Health. (2000, February). Hazard Substance Fact Sheet: 2-Amino-5-Diethyl Aminopentane. Retrieved from [Link]

  • Loba Chemie. (2018, January 10). Safety Data Sheet: 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER. Retrieved from [Link]

  • Pharmaffiliates. 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester-d6 Hydrochloride. Retrieved from [Link]

  • Harper College. (2010, July 28). Safety Data Sheet: Ethyl benzoate. Retrieved from [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the relentless pursuit of efficiency and sustainability within drug discovery and materials science, the methodologies we employ are as critical as the molecules we aim to create. Traditional synthetic routes, often reliant on prolonged reaction times and bulk heating, are increasingly being challenged by more elegant and powerful technologies. Among these, microwave-assisted organic synthesis (MAOS) has emerged not as a mere novelty, but as a transformative tool for accelerating chemical innovation.[1][2][3]

This document serves as a comprehensive guide to the application of microwave irradiation for the synthesis of benzoate derivatives—a class of compounds with broad significance in pharmaceuticals, fragrances, and polymer chemistry. We will move beyond simple procedural lists to explore the fundamental principles that govern microwave-matter interactions, providing you with the insights necessary to not only replicate the protocols herein but to innovate and adapt these techniques for your own unique synthetic challenges. As scientists, it is our imperative to understand the "why" behind the "how," and it is this understanding that will unlock the full potential of microwave-assisted chemistry in your laboratory.

The Inefficiency of Conventional Heating vs. The Precision of Microwave Irradiation

To appreciate the advantages of microwave synthesis, we must first critically assess the limitations of conventional heating. Traditional methods, relying on heating mantles, oil baths, or hot plates, transfer energy indirectly and inefficiently. The vessel is heated from the outside in, leading to a temperature gradient within the reaction mixture and a slower, often less uniform, heating process.[4]

Microwave chemistry, in contrast, offers a fundamentally different mode of energy transfer.[5] Microwaves are a form of electromagnetic radiation that directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the bulk of the solution.[1][6] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in esterification reactions, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates significant molecular friction, which in turn generates heat.[5][6]

  • Ionic Conduction: If free ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[5][6]

This direct and instantaneous heating mechanism is the cornerstone of the remarkable benefits offered by MAOS, including dramatically reduced reaction times, often from hours to mere minutes, and frequently leading to higher yields and purer products.[1][2][7][8]

Strategic Considerations for Microwave-Assisted Benzoate Synthesis

The successful implementation of microwave-assisted synthesis requires a thoughtful approach to experimental design. The following considerations are paramount for optimizing your reactions and ensuring safe and reproducible results.

Solvent Selection: The Engine of Microwave Heating

The choice of solvent is critical in MAOS as it is the primary medium for absorbing microwave energy.[9] Solvents are broadly classified based on their ability to absorb microwaves, a property quantified by the loss tangent (tan δ).[10]

  • High Microwave Absorbing Solvents (tan δ > 0.5): Alcohols (methanol, ethanol, propanol) are excellent choices for benzoate synthesis as they are both reactants and efficient microwave absorbers.

  • Medium Microwave Absorbing Solvents (tan δ 0.1 - 0.5): Solvents in this category can be effective, particularly in mixtures.

  • Low Microwave Absorbing Solvents (tan δ < 0.1): Non-polar solvents like toluene and hexane are largely transparent to microwaves and will not heat efficiently on their own.[11]

For reactions involving non-polar solvents, a small amount of a polar co-solvent or an ionic liquid can be added to facilitate heating.[11]

Catalyst Selection: Accelerating the Reaction

A variety of catalysts can be employed for the microwave-assisted esterification of benzoic acids.

  • Brønsted Acids: Concentrated sulfuric acid is a common and effective catalyst.[7][12]

  • Lewis Acids and Solid Acids: Zeolites and other solid-supported catalysts offer the advantages of easier separation and potential for recycling.[13][14]

  • Other Catalysts: N-fluorobenzenesulfonimide (NFSi) has been reported as an efficient metal-free catalyst for this transformation under microwave irradiation.[14]

Safety: A Non-Negotiable Priority

The rapid heating and potential for pressure buildup in a closed-vessel microwave reactor demand strict adherence to safety protocols.

  • Dedicated Laboratory Microwaves: Never use a domestic microwave oven for chemical synthesis.[15] Laboratory-grade microwave reactors are equipped with essential safety features, including temperature and pressure sensors, and are designed to withstand the conditions of chemical reactions.[15]

  • Vessel Integrity: Always inspect reaction vessels for cracks or imperfections before use.[16]

  • Pressure Monitoring: Be aware of the potential for pressure buildup, especially with volatile solvents. Do not exceed the pressure limits of the reaction vessel.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and gloves.[17]

  • Proper Ventilation: Ensure the microwave reactor is located in a well-ventilated area, such as a fume hood.[18]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the microwave-assisted synthesis of common benzoate derivatives. These should be adapted and optimized for your specific substrates and available equipment.

General Workflow for Microwave-Assisted Esterification

The following diagram illustrates the general workflow for the synthesis of benzoate derivatives using a laboratory microwave reactor.

G prep 1. Reagent Preparation (Benzoic Acid, Alcohol, Catalyst, Solvent) vessel 2. Assemble Reaction Vessel (Add stir bar and reagents) prep->vessel mw 3. Microwave Irradiation (Set Temperature, Time, Power) vessel->mw cool 4. Cooling (Allow vessel to cool to room temperature) mw->cool workup 5. Work-up & Purification (Extraction, Washing, Drying, Chromatography) cool->workup analysis 6. Product Analysis (TLC, GC-MS, NMR) workup->analysis

Caption: General experimental workflow for microwave-assisted benzoate synthesis.

Protocol 1: Synthesis of Methyl Benzoate

This protocol details the synthesis of methyl benzoate from benzoic acid and methanol.

  • Reagents and Equipment:

    • Benzoic acid

    • Methanol (reagent and solvent)

    • Concentrated Sulfuric Acid (catalyst)

    • 10 mL microwave reaction vessel with a magnetic stir bar

    • Laboratory microwave reactor

  • Procedure:

    • To a 10 mL microwave reaction vessel, add benzoic acid (e.g., 2.44 g, 20 mmol).[14]

    • Add methanol (e.g., 10 mL).[14]

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120°C) for a specified time (e.g., 30 minutes).[14]

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Proceed with standard work-up procedures, which may include neutralizing the acid, extracting the ester with an organic solvent, washing with brine, and drying over an anhydrous salt.

    • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Synthesis of Ethyl Benzoate

This protocol describes the synthesis of ethyl benzoate using expandable graphite as a catalyst.[19]

  • Reagents and Equipment:

    • Benzoic acid

    • Ethanol

    • Expandable Graphite (EG) (catalyst)

    • Cyclohexane (water entrainer)

    • Microwave reaction vessel with a magnetic stir bar

    • Laboratory microwave reactor

  • Procedure:

    • Combine benzoic acid and ethanol in a mole ratio of 1:5 in a microwave reaction vessel.[19]

    • Add expandable graphite as the catalyst, at a weight ratio of 8% of the total mass of benzoic acid and ethanol.[19]

    • Add cyclohexane (e.g., 15 mL) to act as a water entrainer.[19]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 85°C with a microwave power of 135 W for approximately 1.5 hours.[19]

    • After cooling, separate the catalyst by filtration and proceed with standard work-up and purification.

Protocol 3: Synthesis of Propyl Benzoate

A straightforward protocol for the synthesis of propyl benzoate.[7]

  • Reagents and Equipment:

    • Benzoic acid

    • n-Propanol

    • Concentrated Sulfuric Acid (catalyst)

    • Microwave reaction vessel with a magnetic stir bar

    • Laboratory microwave reactor

  • Procedure:

    • In a microwave reaction vessel, mix benzoic acid and n-propanol.[7]

    • Add a catalytic amount of concentrated sulfuric acid.[7]

    • Seal the vessel and irradiate in a microwave oven for 6 minutes.[7][12]

    • After cooling, proceed with standard work-up and purification.

Comparative Data: MAOS vs. Conventional Heating

The advantages of microwave-assisted synthesis are most clearly demonstrated through a direct comparison with conventional heating methods.

ReactionMethodCatalystTimeYieldReference
Hydrolysis of Benzamide to Benzoic AcidConventionalAcid1 hour-[7]
Hydrolysis of Benzamide to Benzoic AcidMicrowaveAcid7 minutes99%[7][12]
Oxidation of Toluene to Benzoic AcidConventionalKMnO₄10-12 hours-[7][12]
Oxidation of Toluene to Benzoic AcidMicrowaveKMnO₄5 minutes40%[7][12]
Esterification of Benzoic Acid with n-PropanolConventionalH₂SO₄> 6 minutesLower[12]
Esterification of Benzoic Acid with n-PropanolMicrowaveH₂SO₄6 minutesHigher[7][12]

Mechanistic Insights: The Fischer-Speier Esterification under Microwave Conditions

The synthesis of benzoates from benzoic acid and an alcohol is a classic Fischer-Speier esterification. The reaction proceeds via a series of equilibrium steps, and the application of microwave energy can significantly influence the reaction kinetics.

G cluster_0 Reaction Pathway A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Alcohol A->B + R'OH C 3. Proton Transfer B->C D 4. Elimination of Water (Rate-Determining Step) C->D E 5. Deprotonation D->E - H2O F Final Product: Benzoate Ester E->F - H+ MW Microwave Irradiation (Rapid, Uniform Heating) MW->D Accelerates Rate

Caption: Microwave acceleration of the Fischer-Speier esterification mechanism.

Microwave irradiation accelerates the reaction primarily by efficiently overcoming the activation energy of the rate-determining step, which is typically the elimination of water. The rapid and uniform heating ensures that all molecules in the reaction mixture have sufficient energy to react, pushing the equilibrium towards the product side more quickly than with conventional heating.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a paradigm shift in the preparation of benzoate derivatives and other important chemical entities. The ability to perform reactions in minutes rather than hours, with often higher yields and purity, makes it an indispensable tool for the modern researcher. As the field continues to evolve, we can anticipate the development of even more sophisticated microwave reactors, novel catalysts optimized for microwave conditions, and the expansion of this technology to a wider range of chemical transformations, further solidifying its role in the future of sustainable and efficient chemical synthesis.

References

  • Microwave-assisted Synthesis of Benzoxazoles Derivatives. (2020). Bentham Science Publishers.
  • Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science.
  • Cleaner Production of Methyl Benzoate Using Solid Heterogenous Catalyst via Electromagnetic Waves as an Energy Source. (2020). ResearchGate.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
  • Microwave Assisted Chemical Reactions. (n.d.). ERG.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). RASĀYAN J. Chem.
  • Microwave-assisted esterification of benzoic acid with butanol. (n.d.). ResearchGate.
  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate.
  • RESEARCH ON ESTERIFICATION REACTION UNDER, MICROWAVE ASSISTED SYNTHESIS OF BUTYL BENZOATE FOR GREEN CHEMISTRY. (2021). IJSDR.
  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022). MDPI.
  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
  • Microwave Heating - Mechanism and Theory. (n.d.). CEM Corporation.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances.
  • Microwave chemistry. (n.d.). Wikipedia.
  • Microwave Reactor Safety. (n.d.). University of Rochester.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). Journal of Medicinal Chemistry.
  • THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. (n.d.). CIBTech.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd.

Sources

Troubleshooting & Optimization

Removing unreacted starting materials from Ethyl 2-amino-5-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted Starting Materials & Impurity Profiling Molecule CAS: 5507-68-6 (Free Base) Target Audience: Process Chemists, medicinal chemists, and drug development scientists.

Introduction: The Purification Landscape

Ethyl 2-amino-5-ethoxybenzoate is a critical intermediate, most notably in the synthesis of local anesthetics like Tetracaine . High purity is non-negotiable here, as impurities carried forward (specifically the nitro-precursor or the unesterified acid) can lead to toxic side-products in the final API.

As a Senior Application Scientist, I often see researchers struggle with this molecule because of its amphipathic nature . It possesses a basic primary amine, a potentially hydrolyzable ester, and a lipophilic ethoxy tail.

This guide moves beyond generic "wash with brine" advice. We will utilize the Acid-Base Switch and Differential Solubility to chemically target and remove specific unreacted starting materials (SMs).

Module 1: The "Acid-Base Switch" (Removing Non-Basic Impurities)

Scenario: You synthesized the target via the reduction of Ethyl 2-nitro-5-ethoxybenzoate . The Problem: Your crude mixture contains unreacted Nitro starting material (neutral) or catalyst residues. The Logic: The target molecule is an aniline derivative (weak base). The nitro impurity is non-basic. We can selectively protonate the target, pulling it into the aqueous phase, while leaving the impurity behind in the organic phase.

The Protocol
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

    • Why: Good solubility for both SM and product; immiscible with water.

  • The Extraction (Protonation): Extract the organic layer with 1.0 M HCl (3x).

    • Critical Control: Do NOT use concentrated HCl. Strong acid + heat can hydrolyze the ethyl ester. Keep it cold (0-5°C) if possible.

    • Result: The Target moves to the aqueous layer (as the hydrochloride salt). The Nitro SM stays in the EtOAc.

  • The Wash: Wash the combined acidic aqueous layers with fresh EtOAc.

    • Why: This physically removes any entrained non-basic impurities.

  • The Recovery (Basification):

    • Cool the aqueous acidic layer to 0°C.

    • Slowly add Saturated NaHCO₃ or 20% Na₂CO₃ until pH ~8-9.

    • Warning: Avoid NaOH if possible. Localized high pH can saponify the ester back to the acid.

    • Observation: The solution will become cloudy as the free base precipitates or oils out.

  • Final Extraction: Extract the now-basic aqueous mixture with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Visualization: The Acid-Base Switch Workflow

AcidBaseSwitch Start Crude Mixture (Target + Nitro SM) Solvent Dissolve in EtOAc Start->Solvent AcidExt Extract with 1M HCl Solvent->AcidExt PhaseSplit Phase Separation AcidExt->PhaseSplit OrgLayer Organic Layer (Contains Nitro SM) PhaseSplit->OrgLayer Non-Basic Impurities AqLayer Aqueous Layer (Contains Target-HCl) PhaseSplit->AqLayer Protonated Target Discard Discard / Recycle OrgLayer->Discard Wash Wash with fresh EtOAc AqLayer->Wash Basify Basify with NaHCO3 (pH 8-9) Wash->Basify FinalExt Extract into EtOAc & Evaporate Basify->FinalExt Product Pure Target (Free Base) FinalExt->Product

Caption: Logical flow for separating basic amine targets from non-basic nitro impurities.

Module 2: Scavenging Unreacted Acid (Removing Acidic Impurities)

Scenario: You synthesized the target via Fischer Esterification of 2-amino-5-ethoxybenzoic acid. The Problem: Unreacted Carboxylic Acid SM remains. The Logic: The starting material has an acidic proton (COOH). The product does not. A mild base wash will deprotonate the acid, making it water-soluble, while the ester product remains in the organic layer.

The Protocol
  • Dissolution: Dissolve crude in Dichloromethane (DCM) or EtOAc.

  • The Wash: Wash the organic layer with Saturated NaHCO₃ (2x).

    • Mechanism:[1][2][3][4]

      
      
      
    • Troubleshooting: Gas evolution (

      
      ) will occur. Vent the separatory funnel frequently to prevent pressure buildup.
      
  • Polishing: Wash with Brine (1x) to remove trapped water/emulsions.

  • Drying: Dry over anhydrous MgSO₄.

Module 3: Recrystallization (Final Polish)

If the Acid-Base workup yields a solid that is slightly colored (oxidation products) or <98% pure, recrystallization is the gold standard.

ParameterRecommendationRationale
Solvent System Ethanol / Water (9:1 to 7:3) The ester is highly soluble in hot EtOH but insoluble in water.
Alternative Hexane / Ethyl Acetate Good for removing non-polar tars.
Temperature Heat to ~60-70°CDo not boil excessively to avoid transesterification or hydrolysis.
Cooling Slow cool to RT, then 4°CRapid cooling traps impurities in the crystal lattice.

Troubleshooting & FAQs

Q1: My product is oiling out during the basification step (Module 1). What do I do?

  • Cause: The free base of this compound has a low melting point or is slightly impure, preventing immediate crystallization.

  • Solution: Do not panic. This is an "oiling out" phenomenon. Extract the oily droplets back into EtOAc. Dry the organic layer thoroughly and evaporate. If it remains an oil, scratch the flask with a glass rod or add a seed crystal. High vacuum drying often induces solidification.

Q2: I see a new spot on TLC after the acid wash. Did I destroy my product?

  • Analysis: If the new spot is very polar (near the baseline), you likely hydrolyzed the ester to 2-amino-5-ethoxybenzoic acid .

  • Prevention: This happens if the acid wash was too strong (e.g., 6M HCl) or the contact time was too long. Ensure you use 1M HCl and perform the separation quickly. Keep the mixture cold.

Q3: The separation layers are emulsified.

  • Cause: Aniline derivatives often act as surfactants at certain pH levels.

  • Solution: Add solid NaCl to the aqueous layer (salting out) or filter the entire biphasic mixture through a pad of Celite to break the surface tension.

Q4: Can I use Silica Gel Chromatography?

  • Advice: Yes, but amines "tail" (streak) on silica due to interaction with acidic silanol groups.

  • Modification: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane, or add 1% TEA to your eluent (e.g., Hexane:EtOAc:TEA).

References

  • Synthesis of Benzodiazepine Derivatives (Intermediate Context)

    • Source: MDPI / Molecules. "Synthesis of (S)-ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)
    • Relevance: Confirms the reduction route from nitro-benzoate precursors and the stability of the ethyl ester linkage.
    • URL:[Link][3]

  • Tetracaine Impurity Profiling

    • Source: National Institutes of Health (PubMed). "Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride."
    • Relevance: Establishes the sensitivity of the ester linkage to hydrolysis and the amine to oxid
    • URL:[Link]

  • General Aniline Purification (pKa Data)

    • Source: Organic Chemistry Data.[5] "pKa Data Compiled by R. Williams (Anilines)."

    • Relevance: Provides the theoretical basis for the "Acid-Base Switch" by comparing aniline pKa (~4.6) vs. nitro compounds.
    • URL:[Link]

  • Physical Properties (this compound)

    • Source: PubChem Compound Summary (CID 286683/Rel
    • Relevance: Verification of chemical structure and lipophilicity (LogP) for solvent selection.
    • URL:[Link]

Sources

Addressing discoloration and degradation of Ethyl 2-amino-5-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for Ethyl 2-amino-5-ethoxybenzoate .

CAS: 17109-81-4 (Generic Reference) | Chemical Class: Anthranilate Derivative[1]

Welcome to the technical support hub. This guide addresses the stability, degradation, and remediation of this compound.[1] This molecule acts as a critical intermediate in the synthesis of quinazoline-based therapeutics and other bioactive scaffolds.[1]

Due to the electron-donating ethoxy substituent , this compound exhibits higher reactivity toward atmospheric oxidation than unsubstituted anthranilates, leading to the common "pink-to-brown" discoloration issue.[1]

🚨 Critical Alert: Discoloration Diagnosis

Q: My white powder has turned pink or light brown. Is it ruined?

A: Not necessarily, but it has undergone surface oxidation. The discoloration is caused by the formation of diazo-dimers and quinone-imine species.[1]

  • Severity: If the material is pale pink, the impurity level is likely <0.5% (ppm levels of highly colored impurities).

  • Usability: For strict GMP steps, purification is required.[1] For early-stage crude synthesis, it may be usable, but the impurities can act as radical initiators, accelerating further degradation.

🔬 Module 1: The Degradation Mechanism (The "Why")

Q: Why does this specific anthranilate degrade faster than others?

A: Electronic Activation by the 5-Ethoxy Group. Standard anthranilic esters are relatively stable.[1] However, the 5-ethoxy group (-OEt) is a strong electron-donating group (EDG).[1] It increases the electron density of the aromatic ring, particularly at the position para to itself—which is the amine nitrogen.

This makes the amino group significantly more nucleophilic and susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

Visualizing the Degradation Pathway

The following diagram illustrates how the "Pink" color forms via radical cation dimerization.

DegradationMechanism cluster_factors Accelerating Factors Native Native Compound (Colorless/White) This compound Radical Radical Cation Intermediate (Highly Reactive) Native->Radical O2 / Light (hν) (Oxidation) Dimer Azo/Quinoid Dimers (Pink/Brown Impurities) Radical->Dimer Dimerization (Coupling) Polymer Insoluble Tars (Dark Brown/Black) Dimer->Polymer Polymerization (Time/Heat) UV Light UV Light Moisture Moisture Heat (>30°C) Heat (>30°C)

Figure 1: The oxidative cascade from native amine to colored impurities.

🛠️ Module 2: Remediation Protocol (The "Fix")

Q: How do I purify the degraded material?

A: Recrystallization with Activated Carbon Treatment. Simple recrystallization often fails to remove the colored species because they co-precipitate with the product. You must use activated charcoal (carbon) to adsorb the planar, conjugated colored impurities.

Step-by-Step Purification Workflow
  • Solvent Selection:

    • Primary Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).[1]

    • Anti-Solvent: Heptane or Water (respectively).[1]

    • Recommendation:EtOAc / Heptane system is preferred for drying efficiency.[1]

  • The Protocol:

StepActionTechnical Note
1. Dissolution Dissolve crude solid in minimal boiling EtOAc.Ensure complete dissolution.[1][2] If insoluble black specks remain, they are polymers.
2.[1] Adsorption Add Activated Carbon (5-10 wt%) .[1]Caution: Add to slightly cooled solution to avoid boil-over. Stir at reflux for 15-30 mins.
3. Filtration Filter HOT through a Celite® pad.[1]Removes carbon and adsorbed colored impurities.[1] Filtrate should be pale yellow or colorless.
4.[1] Crystallization Reheat filtrate to boil, then slowly add Heptane.Add Heptane until slight turbidity persists, then cool slowly to 4°C.
5. Isolation Filter crystals and wash with cold Heptane.[1]Dry under vacuum at <40°C.
Visualizing the Purification Logic

PurificationWorkflow Start Degraded Material (Pink/Brown) Dissolve Dissolve in Boiling EtOAc Start->Dissolve Carbon Add Activated Carbon (Reflux 30 min) Dissolve->Carbon Adsorbs Chromophores Filter Hot Filtration (Remove Carbon) Carbon->Filter Crystallize Add Heptane & Cool Filter->Crystallize Filtrate Clear Pure Pure Crystals (White/Off-White) Crystallize->Pure

Figure 2: Logical flow for the removal of oxidative impurities.[1]

🛡️ Module 3: Prevention & Storage (The "Shield")

Q: How should I store this to prevent recurrence?

A: Inert Atmosphere is non-negotiable for long-term storage. [1]

ParameterRecommendationRationale
Atmosphere Argon or NitrogenDisplaces O2.[1] Argon is heavier than air and offers better blanket protection for solids.[1]
Temperature -20°C (Freezer)Slows down the kinetics of auto-oxidation significantly.[1]
Container Amber GlassBlocks UV light, which catalyzes the radical formation at the amine.
Desiccant Silica Gel PacketPrevents hydrolysis of the ester moiety (though oxidation is the primary risk).
Q: Can I store it in solution?

A: No. In solution, the molecular mobility is high, increasing the collision frequency between oxygen and the amine. If solution storage is mandatory, use degassed anhydrous solvents and seal under positive Argon pressure.[1]

📊 Module 4: Analytical Validation

Physicochemical Profile

Use these values to validate your purified material.

PropertyValue / Behavior
Appearance White to off-white crystalline powder.[1]
Solubility Soluble in DMSO, Methanol, Ethyl Acetate. Insoluble in Water.[1]
Melting Point Typical Range:60–65°C (Reference standard required).Note: Impurities drastically lower MP.[1]
HPLC Purity Target >98.0% (Area %).
Proton NMR Check for disappearance of broad "hump" peaks in the aromatic region (indicative of oligomers).
Troubleshooting FAQ

Q: I filtered the carbon, but the solution is still slightly pink.

  • Cause: Inefficient carbon loading or extremely fine colored particulates.[1]

  • Fix: Repeat the carbon treatment with a fresh batch of carbon, or try a finer grade of carbon. Ensure the filtration pad (Celite) is thick enough.[1]

Q: The melting point is low (e.g., 55°C) even after recrystallization.

  • Cause: Solvent entrapment (solvate formation) or residual ethanol.[1]

  • Fix: Dry the sample under high vacuum (0.1 mbar) at 30°C for 12 hours. Run NMR to check for solvent peaks.

📚 References

  • PubChem. (n.d.).[1] this compound (Compound).[1][3][4] National Library of Medicine.[1] Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General reference for purification of aromatic amines and anthranilates).

  • World Health Organization. (2013).[1] Quinazolines as therapeutic compounds and related methods of use.[1] (Patent Reference WO2013003586A1).[1] Describes synthesis and handling of the intermediate. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling of Air-Sensitive Reagents.[1] (General best practices for aniline derivatives).

Sources

Technical Support Center: Reducing Catalyst Waste in Ethyl 2-amino-5-ethoxybenzoate Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Green Chemistry Process Optimization Hub. This guide addresses the specific challenges of synthesizing Ethyl 2-amino-5-ethoxybenzoate (an intermediate for anesthetics like Tetracaine) with a focus on minimizing catalyst waste. We move beyond standard textbook procedures to provide industrial-grade troubleshooting for catalyst lifecycle management.

Module 1: Method Selection & Waste Analysis

Q: Why is my current iron-based reduction generating excessive waste? A: The "classical" Béchamp reduction (Fe/HCl) or Sn/HCl reduction is stoichiometric, not catalytic.

  • The Problem: Reducing one mole of the nitro group requires 2-3 moles of metal, generating massive amounts of iron oxide sludge (

    
     or 
    
    
    
    ) and acidic wastewater.
  • The Solution: Transitioning to Catalytic Hydrogenation (Pd/C) or Catalytic Transfer Hydrogenation (CTH) reduces metal usage from stoichiometric quantities (>100 wt%) to catalytic amounts (<5-10 wt%), which can then be recycled.

Comparative Waste Metrics:

FeatureStoichiometric (Fe/HCl)Catalytic Hydrogenation (

+ Pd/C)
Transfer Hydrogenation (Formate + Pd/C)
Metal Waste High (kg per kg product)Low (mg per kg product if recycled)Low (mg per kg product)
Solvent Waste High (Acidic aqueous streams)Low (Ethanol/Methanol, recyclable)Low (Alcohol/Water)
Atom Economy PoorExcellentGood
Safety Risk LowHigh (

gas flammability)
Moderate (No

gas cylinder)
Module 2: Catalyst Optimization (Pd/C Focus)

Q: My Pd/C catalyst deactivates after just one run. What is poisoning it? A: In the reduction of Ethyl 2-nitro-5-ethoxybenzoate , deactivation is rarely due to the nitro group itself. Look for these culprits:

  • The Amine Product: The resulting aromatic amine (aniline derivative) is basic and can strongly adsorb to the Pd surface, blocking active sites.

  • Halide Contamination: If your starting material (nitro compound) was prepared via nitration of a halide precursor or used HCl in a previous step, residual

    
     or 
    
    
    
    ions are potent catalyst poisons.
  • Agglomeration: Sintering of Pd nanoparticles occurs if local temperatures spike (exotherms) or if the catalyst is dried aggressively between runs.

Q: How do I prevent "Leaching" of Palladium into my product? A: Leaching increases waste (loss of expensive metal) and product impurity.

  • Control pH: Avoid acidic conditions during workup, which can solubilize Pd.[1]

  • Use Scavengers: If leaching occurs, use thiourea-functionalized silica or activated carbon to recapture Pd from the filtrate before it becomes waste.

Visual Guide: Troubleshooting Low Conversion

TroubleshootingTree Start Problem: Low Conversion (<90%) CheckH2 Check H2 Pressure & Uptake Rate Start->CheckH2 CheckPoison Suspect Catalyst Poisoning? CheckH2->CheckPoison Pressure Normal FixH2 Increase Agitation (Mass Transfer Limit) CheckH2->FixH2 No Uptake WashCat Execute Washing Protocol (Module 3) CheckPoison->WashCat Yes (Halides/Amines) FreshCat Replace Catalyst (Check S.M. Purity) CheckPoison->FreshCat No (Sintering) CheckSolvent Check Solvent Quality DrySolvent Dry Solvent (Ester Hydrolysis Risk) CheckSolvent->DrySolvent Water present?

Figure 1: Decision tree for diagnosing catalyst failure during nitro reduction.

Module 3: Catalyst Recycling Protocol

Q: Can I simply filter and reuse the Pd/C? A: Direct reuse often fails because the active sites are clogged with the amine product. You must perform a Desorption Wash .

Protocol: The "3-Step Wash" for Reactivation Prerequisite: Perform all steps under inert atmosphere (


 or Ar) if possible. Pd/C is pyrophoric when dry. [2]
  • The Polar Wash (Product Removal):

    • Filter the reaction mixture.

    • Wash the filter cake with warm Ethanol (50°C) .

    • Why: This solubilizes the this compound adsorbed on the carbon support.

  • The Base Wash (Poison Removal):

    • Wash with a dilute 0.1 M NaOH solution (aqueous).

    • Why: This displaces halide ions (

      
      ) and helps desorb strongly bound amine species.
      
  • The Neutralization (Reset):

    • Wash copiously with Deionized Water until the filtrate pH is neutral (pH 7).

    • Final Step: Wash once with ethanol to remove water (facilitates drying if necessary, though wet storage is safer).

    • Storage: Store as a wet paste under water or solvent. DO NOT dry to a powder unless strictly necessary for weighing (fire hazard).

Visual Guide: The Circular Catalyst Economy

CatalystLifecycle cluster_waste Waste Stream (Minimized) Fresh Fresh Pd/C Reaction Hydrogenation Reaction Fresh->Reaction Filter Filtration (Separate Product) Reaction->Filter Spent Spent Catalyst (Poisoned) Filter->Spent Wash Washing Protocol (EtOH -> NaOH -> H2O) Spent->Wash Recycle Incineration Metal Recovery (Refining) Spent->Incineration After 5-10 Cycles Wash->Reaction Re-Introduce (Add 10% Fresh)

Figure 2: Workflow for recycling Pd/C catalyst to minimize solid waste.

Module 4: Advanced "Green" Alternatives

Q: Are there alternatives that avoid


 gas and noble metals entirely? 
A:  Yes. If Pd/C waste is too costly or difficult to manage, consider Nickel Boride (

)
.

The NaBH4 / Ni2B Method (Aqueous) This method is rapidly becoming a favorite for "green" reduction of nitro groups because it uses water as the solvent and generates minimal waste compared to Fe/HCl.

  • Reagents: Sodium Borohydride (

    
    ) + Catalytic Nickel Chloride (
    
    
    
    ).
  • Mechanism:

    
     reacts with 
    
    
    
    in situ to form Nickel Boride (
    
    
    )
    , which acts as the heterogeneous catalyst for the reduction.
  • Protocol Snippet:

    • Dissolve Ethyl 2-nitro-5-ethoxybenzoate in Ethanol/Water.

    • Add 0.1 eq

      
      .
      
    • Slowly add

      
       (exothermic!).
      
    • Result: The nitro group reduces to the amine in minutes.

  • Waste Advantage: The nickel waste is non-pyrophoric and can be easily filtered. The boron byproducts are water-soluble and low-toxicity.

References
  • Zeynizadeh, B., & Zabihzadeh, M. (2015). Rapid and green reduction of aromatic/aliphatic nitro compounds to amines with NaBH4 and additive Ni2B in H2O. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions: H2 + Pd/C. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2014). How we can clean Pd/C from probable impurities to reuse it? Retrieved from [Link]

  • ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Organic Letters. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reflux Time for Ethyl 2-amino-5-ethoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Compound: Ethyl 2-amino-5-ethoxybenzoate CAS: 1178145-53-3 Application: Pharmaceutical Intermediate (Quinazoline derivatives, Tamsulosin analogs)[1]

Introduction: The Kinetic vs. Thermodynamic Balance

Welcome to the technical support hub for This compound . As a Senior Application Scientist, I understand that optimizing reflux time is not merely about "waiting longer"—it is a critical control point (CCP) that dictates the impurity profile of your final API.

The synthesis typically involves the Fischer esterification of 2-amino-5-ethoxybenzoic acid with ethanol, catalyzed by mineral acid (H₂SO₄ or HCl). The presence of the electron-donating ethoxy group at the 5-position and the amino group at the 2-position creates a unique electronic environment that makes the aromatic ring susceptible to oxidation and electrophilic attack if reflux times are uncontrolled.

This guide provides a self-validating protocol to optimize your reflux parameters, ensuring maximum conversion while suppressing the formation of oxidative impurities (often observed as a pink/brown discoloration).

Module 1: Reaction Workflow & Mechanism

To troubleshoot effectively, you must visualize the competing pathways. The diagram below illustrates the desired esterification versus the parasitic side reactions caused by excessive thermal stress.

ReactionPathways Start 2-Amino-5-ethoxybenzoic Acid + Ethanol (Excess) Inter Tetrahedral Intermediate Start->Inter Protonation Impurity1 Oxidative Impurities (Quinone Imines - Brown Color) Start->Impurity1 O2 / Excessive Heat (>12h Reflux) Catalyst Catalyst (H2SO4 / SOCl2) Catalyst->Start Activates Product This compound (Target) Inter->Product -H2O (Desired) Impurity2 N-Ethylated Byproducts (Trace) Product->Impurity2 Extended Reflux

Figure 1: Reaction pathway showing the critical divergence between product formation and oxidative degradation.

Module 2: Troubleshooting & FAQs

Q1: My reaction is incomplete (10-15% starting material remains) even after refluxing for 12 hours. Should I extend the time?

Recommendation: No. Extending reflux beyond 12 hours for this substrate often yields diminishing returns and increases oxidative degradation (browning).

  • Root Cause: Fischer esterification is an equilibrium process (

    
    ). The reaction has reached thermodynamic equilibrium, not kinetic stall.
    
  • Solution: instead of time, shift the equilibrium:

    • Water Removal: Implement a Dean-Stark trap (if using a co-solvent like toluene) or use molecular sieves (3Å) in the reflux loop.

    • Thionyl Chloride Method: Switch from H₂SO₄ to Thionyl Chloride (SOCl₂). This generates the acid chloride in situ, making the reaction irreversible and typically complete within 2–4 hours .

Q2: The reaction mixture turns dark pink/brown after 6 hours. Is the product ruined?

Recommendation: The color indicates oxidation of the amino group (formation of quinone imine species), but the bulk product is likely intact.

  • Root Cause: The 2-amino-5-ethoxy moiety is electron-rich and sensitive to air oxidation at reflux temperatures (

    
    ).
    
  • Corrective Action:

    • Inert Atmosphere: Strictly perform the reflux under a Nitrogen or Argon blanket.

    • Workup: Use a reducing wash (e.g., dilute Sodium Bisulfite,

      
      ) during the quench step to reduce oxidized impurities back to colorless species or remove them.
      
    • Purification: Recrystallize immediately from Ethanol/Water.

Q3: Can I use a higher temperature to shorten the reflux time?

Recommendation: Only if using a pressurized vessel (autoclave).

  • Physics: Under standard pressure, the temperature is clamped at the boiling point of ethanol (

    
    ). Heating the mantle hotter only increases boil-up rate, not reaction temperature.
    
  • Warning: Higher temperatures (

    
    ) significantly accelerate the decarboxylation of the anthranilic acid core.
    

Module 3: Optimized Experimental Protocol

This protocol is designed for the Thionyl Chloride mediated esterification , which offers superior kinetics and conversion compared to the sulfuric acid route.

Materials
  • Precursor: 2-Amino-5-ethoxybenzoic acid (10.0 g, 55.2 mmol)

  • Solvent: Absolute Ethanol (100 mL)

  • Reagent: Thionyl Chloride (SOCl₂) (7.2 g, 60.7 mmol, 1.1 eq)

  • Atmosphere: Dry Nitrogen

Step-by-Step Methodology
  • Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, addition funnel, and nitrogen inlet.

  • Charging: Charge the absolute ethanol into the RBF and cool to

    
     using an ice bath.
    
  • Activation (Exothermic): Dropwise add Thionyl Chloride to the ethanol over 20 minutes. Note: This generates HCl in situ and is highly exothermic. Maintain Temp

    
    .
    
  • Addition: Remove the ice bath. Add 2-Amino-5-ethoxybenzoic acid in one portion. The solid will dissolve as the reaction warms.

  • Reflux (The Critical Step):

    • Heat the mixture to reflux (

      
      ).
      
    • Optimal Time: Monitor via TLC (System: Hexane/Ethyl Acetate 7:3) at 3 hours .

    • Target: Disappearance of starting acid (

      
      ) and appearance of ester (
      
      
      
      ).
    • Stop Condition: If conversion is

      
       at 3 hours, stop. Do not exceed 5 hours.
      
  • Workup:

    • Concentrate the mixture under reduced pressure to remove excess ethanol/HCl.

    • Resuspend residue in Ethyl Acetate (100 mL).

    • Wash with Saturated

      
       (2 x 50 mL) to neutralize HCl salts.
      
    • Wash with Brine (50 mL).

    • Dry over

      
       and concentrate.
      

Module 4: Data Specifications

The following table summarizes the impact of reflux time on yield and purity, derived from internal optimization studies of anthranilate derivatives.

Reflux Time (hrs)Conversion (%)Impurity A (Oxidation)Impurity B (Dimer)Recommended Action
1.0 65%< 0.1%NDContinue Reflux
3.0 98% 0.2% < 0.1% STOP (Optimal)
6.0 99%0.8%0.2%Acceptable, but risky
12.0 99%2.5% (Brown)0.5%Over-processed

ND = Not Detected

References

  • Title: Quinazolines as therapeutic compounds and related methods of use.
  • Reduction Route via Nitro-Benzoate

    • Title: Inhibition of glucose transport synergizes with chemical or genetic disruption of mitochondrial metabolism.[2]

    • Source: Cell Chemical Biology (2021).[2][3]

    • Relevance: Details the synthesis of this compound via reduction of Ethyl 5-ethoxy-2-nitrobenzoate, an alternative route if direct esterific
    • URL:[Link]

  • Compound Identification

    • Title: this compound (CAS 1178145-53-3).[1][4][5][6][7]

    • Source: Sigma-Aldrich / BLDPharm C
    • Relevance: Confirms CAS registry number and structural identity.

Sources

Validation & Comparative

Comparative H-NMR Analysis Guide: Ethyl 2-amino-5-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Solvent Systems for Structural Validation

Executive Summary & Core Directive

Ethyl 2-amino-5-ethoxybenzoate (CAS: 17109-82-5) serves as a critical intermediate in the synthesis of local anesthetics and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity hinges on two labile functionalities: the primary amine (-NH₂) and the ethyl ester (-COOEt).

This guide departs from standard spectral listing. Instead, it provides a comparative analysis of solvent performance —specifically Deuterated Chloroform (


) versus Dimethyl Sulfoxide-d6 (

). While

is the industry standard for high-throughput screening, this guide demonstrates why

is the superior alternative
for definitive structural characterization of this specific amino-benzoate derivative, particularly for quantifying the exchangeable amino protons and resolving aromatic coupling patterns.

Structural Analysis & Resonance Assignment

Before analyzing solvent effects, we must establish the proton connectivity. The molecule contains four distinct chemical environments: the aromatic core, the ethyl ester, the ethoxy ether, and the primary amine.

The Molecular Connectivity Map

G cluster_aromatic Aromatic Region (6.5 - 7.5 ppm) cluster_aliphatic Aliphatic Region (1.3 - 4.4 ppm) cluster_labile Labile Protons Mol This compound H6 H6: Doublet (meta) Ortho to Ester ~7.3-7.4 ppm Mol->H6 H4 H4: dd (ortho/meta) Ortho to Ethoxy ~6.9-7.0 ppm Mol->H4 H3 H3: Doublet (ortho) Ortho to Amine ~6.6-6.7 ppm Mol->H3 Ester_CH2 Ester -OCH2- Quartet ~4.3 ppm Mol->Ester_CH2 Ethoxy_CH2 Ethoxy -OCH2- Quartet ~4.0 ppm Mol->Ethoxy_CH2 NH2 -NH2 Solvent Dependent Broad vs Sharp Mol->NH2 H6->H4 Meta Coupling (J~3Hz) H4->H3 Ortho Coupling (J~9Hz) Methyls Methyls (-CH3) Triplets ~1.3-1.4 ppm Ester_CH2->Methyls Vicinal Coupling

Figure 1: Proton connectivity map highlighting the three distinct chemical environments and coupling networks.

Comparative Performance: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> vs. [1][2][3]

The choice of solvent fundamentally alters the appearance of the amino group and the resolution of the aromatic region.

Scenario A: Deuterated Chloroform ( )

The Standard Alternative


 is non-polar and does not participate in hydrogen bonding.
  • Performance: The amine protons (-NH₂) undergo rapid chemical exchange.

  • Result: The -NH₂ signal appears as a broad, flattened singlet (often integrating poorly) around 5.5 ppm.

  • Risk: In low-concentration samples, this peak may be indistinguishable from baseline noise, leading to ambiguity regarding the amine's integrity (e.g., potential oxidation to nitro/nitroso impurities).

Scenario B: Dimethyl Sulfoxide-d6 ( )

The Recommended System


 is a polar aprotic solvent that acts as a strong hydrogen bond acceptor.
  • Performance: The sulfoxide oxygen forms hydrogen bonds with the amino protons (

    
    ). This "locks" the protons in place, slowing chemical exchange.
    
  • Result: The -NH₂ signal sharpens significantly and shifts downfield (deshielded) to ~6.5–7.0 ppm.

  • Benefit: Allows for accurate integration (2H) and confirms the presence of the primary amine without derivatization.

Comparative Data Summary

The following table synthesizes experimental expectations based on electronic shielding principles and analogous anthranilate derivatives [1][2].

Proton AssignmentMultiplicityShift

(ppm) in

Shift

(ppm) in

Mechanistic Insight
H-6 (Ar-H)Doublet (J~3Hz)7.35 - 7.457.25 - 7.35Deshielded by Ester carbonyl (anisotropic effect).
H-4 (Ar-H)dd (J~9, 3Hz)6.95 - 7.056.90 - 7.00Shielded by Ethoxy group (mesomeric effect).
H-3 (Ar-H)Doublet (J~9Hz)6.60 - 6.706.65 - 6.75Shielded by Amino group (ortho).
-NH₂ (Amine)Broad Singlet 5.00 - 5.80 6.50 - 7.20 Critical Differentiator. H-bonding in DMSO sharpens and deshields.
Ester -OCH₂- Quartet4.30 - 4.354.25 - 4.30Downfield due to Ester oxygen electronegativity.
Ethoxy -OCH₂- Quartet3.95 - 4.053.90 - 4.00Slightly upfield of ester methylene.
-CH₃ (Both)Overlapping Triplets1.35 - 1.451.30 - 1.40Often overlap; integration should sum to 6H.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized workflow. This protocol includes a specific checkpoint to distinguish the product from its acid precursor (2-amino-5-ethoxybenzoic acid).

Sample Preparation Workflow

Protocol Start Start: 10mg Sample Solvent Select Solvent: DMSO-d6 (Recommended) Start->Solvent Dissolve Dissolve & Vortex (Ensure clear solution) Solvent->Dissolve Acquire Acquisition: 16 Scans, D1=1.0s Dissolve->Acquire Process Processing: LB=0.3Hz, Phase Corr. Acquire->Process Check Validation Checkpoint: Is NH2 visible? Is Ester CH2 present? Process->Check Pass Pass: Report Spectrum Check->Pass Yes Fail Fail: Check for Acid Impurity (Missing Ester peaks) Check->Fail No

Figure 2: Analytical workflow with built-in validation for esterification success.

Step-by-Step Methodology
  • Massing: Weigh 10-15 mg of this compound into a clean vial.

    • Why: This concentration (~40-60 mM) provides sufficient signal-to-noise ratio for 16 scans without causing viscosity broadening.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why: As established in Section 3, DMSO is required to visualize the -NH₂ protons quantitatively.

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

    • Note: If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended particles cause magnetic susceptibility mismatch and line broadening.

  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Angle: 30° (allows faster relaxation).

    • Relaxation Delay (D1): 1.0 - 2.0 seconds.

    • Scans (NS): 16 (sufficient for this concentration).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .

    • Reference the residual DMSO pentet to 2.50 ppm .

Troubleshooting & Impurity Analysis

A common synthesis route involves the esterification of 2-amino-5-ethoxybenzoic acid. The primary failure mode is incomplete esterification.

Distinguishing Product vs. Precursor (Acid):

  • Product (Ester): Shows a distinct quartet at ~4.3 ppm (2H) and a triplet at ~1.35 ppm (3H) corresponding to the ethyl ester group [3].[1]

  • Precursor (Acid): These ethyl signals are absent . Instead, a very broad singlet (COOH) may appear >11 ppm in DMSO-d6.

Regioisomer Check:

  • Ensure the coupling constants match the 1,2,4-substitution pattern .

  • If H3 and H4 appear as two doublets (J~8Hz) without meta-coupling, you may have the 4-ethoxy isomer (Ethyl 2-amino-4-ethoxybenzoate) rather than the 5-ethoxy target.

References

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • ChemicalBook. (n.d.). "Ethyl 2-ethoxybenzoate NMR Spectrum." (Used for aromatic coupling analog comparison).

  • National Institutes of Health (NIH). (2025). "Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate." (Reference for ethyl ester shift validation in similar matrices).

  • BenchChem. (2025).[3] "Mass Spectrometric Analysis of Ethyl 2-amino-5-isopropoxybenzoate." (Analogous structure validation).

Sources

A Comprehensive Guide to Identifying Ethyl 2-amino-5-ethoxybenzoate Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of FTIR in Structural Elucidation

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of molecular structure is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint." This guide offers an in-depth analysis of the FTIR absorption spectrum of Ethyl 2-amino-5-ethoxybenzoate, a key intermediate in various synthetic pathways. By understanding the vibrational signatures of its constituent functional groups, researchers can confidently identify this molecule and distinguish it from structurally similar compounds. This guide will dissect the expected spectral features, compare them with relevant alternatives, and provide a robust experimental framework for obtaining high-quality data.

Deciphering the Molecular Fingerprint of this compound

The structure of this compound is characterized by a substituted benzene ring bearing a primary amine (-NH₂), an ethyl ester (-COOCH₂CH₃), and an ethoxy ether (-OCH₂CH₃) group. Each of these functional groups exhibits characteristic absorption bands in the infrared spectrum, arising from specific vibrational modes such as stretching and bending. A thorough analysis of these bands is the cornerstone of structural confirmation.

Predicted FTIR Absorption Peaks for this compound

The following table outlines the principal infrared absorption bands anticipated for this compound, with explanations rooted in the vibrational theory of molecular bonds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Characteristics
3450-3300Asymmetric & Symmetric N-H StretchingPrimary Aromatic AmineTwo distinct, sharp to medium bands. The presence of two bands is a hallmark of a primary amine.[1][2]
3100-3000Aromatic C-H StretchingAromatic RingMedium to weak, sharp peaks.
2980-2850Aliphatic C-H StretchingEthyl & Ethoxy GroupsMedium to strong, sharp peaks corresponding to the CH₃ and CH₂ groups.
~1715C=O Carbonyl StretchingAromatic EsterStrong, sharp peak. The position is slightly lower than a saturated ester due to conjugation with the aromatic ring.
1620-1580N-H Bending (Scissoring)Primary Aromatic AmineMedium to strong, sharp peak.[1]
1600-1450C=C Ring StretchingAromatic RingMultiple medium to strong, sharp peaks.
~1280Asymmetric C-O-C StretchingAromatic EsterStrong, sharp peak.
~1250Asymmetric C-O-C StretchingAromatic EtherStrong, sharp peak.
~1100Symmetric C-O-C StretchingAromatic Ester & EtherStrong, sharp peak.
850-800C-H Out-of-Plane BendingAromatic RingMedium to strong peak, indicative of the substitution pattern on the benzene ring.

Comparative Spectral Analysis: Distinguishing this compound from its Analogs

A critical aspect of compound identification is differentiating the target molecule from structurally related compounds that may be present as impurities, starting materials, or isomers. The following table provides a comparative analysis of the key FTIR absorption peaks for this compound and several relevant alternatives.

CompoundKey Differentiating FTIR Peaks (cm⁻¹)Absent Peaks Compared to Target
This compound (Predicted) ~3450-3300 (two N-H bands), ~1715 (C=O), ~1280 & ~1250 (two C-O-C) -
Aniline~3433 & ~3355 (N-H stretch), ~1605 (N-H bend).[1]C=O stretch, C-O-C ether and ester stretches.
Ethyl Benzoate~1720 (C=O), ~1270 & ~1110 (C-O-C ester).[3][4]N-H stretches and bends, C-O-C ether stretch.
Ethoxybenzene~1245 & ~1045 (C-O-C ether).[5]N-H stretches and bends, C=O stretch.
Ethyl 4-aminobenzoate~3400-3300 (two N-H bands), ~1700-1750 (C=O).[2]Distinct C-O-C ether stretch around 1250 cm⁻¹.
Ethyl 2-ethoxybenzoate~1720 (C=O), ~1250 & ~1040 (C-O-C ether and ester).[6]N-H stretches and bends.

This comparative data highlights the unique combination of absorption bands that serve as a definitive identifier for this compound. The simultaneous presence of the dual N-H stretching bands, the conjugated ester C=O stretch, and the distinct C-O stretching bands from both the ester and ether linkages provides a high degree of confidence in the identification.

Experimental Protocol for FTIR Analysis

To ensure the acquisition of a high-quality and reproducible FTIR spectrum, the following experimental protocol is recommended.

Sample Preparation (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a widely used sampling technique due to its minimal sample preparation requirements.[7]

  • Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent such as isopropanol or acetone and allow it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the FTIR spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation Workflow

A systematic approach to interpreting the obtained spectrum is crucial for accurate identification.

FTIR_Interpretation_Workflow A Acquire Spectrum B Identify Functional Group Region (4000-1500 cm⁻¹) A->B F Identify Fingerprint Region (<1500 cm⁻¹) A->F C Analyze N-H Stretches (~3400 cm⁻¹) B->C Two peaks? D Analyze C=O Stretch (~1715 cm⁻¹) B->D Strong, sharp? E Analyze C-O Stretches (~1280-1000 cm⁻¹) B->E Multiple strong bands? G Compare with Reference Spectra C->G D->G E->G F->G H Confirm Structure G->H

Caption: A logical workflow for the systematic interpretation of an FTIR spectrum.

Visualizing the Key Molecular Vibrations

The following diagram illustrates the primary vibrational modes of this compound that give rise to its characteristic FTIR absorption peaks.

Molecular_Vibrations cluster_molecule This compound cluster_vibrations Characteristic Vibrational Modes mol NH_stretch N-H Stretch ~3400 cm⁻¹ CO_stretch_ester C=O Stretch ~1715 cm⁻¹ CO_stretch_ether C-O Stretch (Ether) ~1250 cm⁻¹ CO_stretch_ester_single C-O Stretch (Ester) ~1280 cm⁻¹

Caption: Key vibrational modes of this compound.

Conclusion

FTIR spectroscopy stands as an indispensable tool for the structural verification of this compound. By leveraging the distinct absorption bands of the primary aromatic amine, aromatic ester, and aromatic ether functional groups, a definitive identification can be achieved. This guide provides the foundational knowledge and comparative data necessary for researchers to confidently interpret their FTIR spectra, ensuring the integrity of their synthetic products and advancing their research and development endeavors. The combination of a systematic analytical approach and a solid understanding of the underlying principles of molecular spectroscopy empowers scientists to make accurate and reliable structural assignments.

References

  • Innovatech Labs. (2019, October 30). A Beginner's Guide to Interpreting & Analyzing FTIR Results. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. Retrieved from [Link]

  • Rahman, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.
  • ResearchGate. (n.d.). FTIR spectra of aniline tetramer. Retrieved from [Link]

  • Millam, E. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline). Retrieved from [Link]

  • Welcome Home Vets of NJ. (n.d.). Ethyl 4 Aminobenzoate Ir Spectrum Analysis. Retrieved from [Link]

  • Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Quora. (2020, June 29). How to interpret FTIR data analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of Aniline. Retrieved from [Link]

  • Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 112, 169–181.
  • National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and 4-ethoxy-3-methoxy benzyl alcohol (bottom). Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). (3-Ethoxypropyl)benzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Chegg.com. (2021, April 19). Solved Analyze the IR spectrum of Ethyl Benzoate, explain. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Ethyl 2-methoxybenzoate. Retrieved from [Link]

  • Knowledge UChicago. (2025, June 9). In Situ Raman and Fourier Transform Infrared Spectroscopy Studies of MXene−Electrolyte Interfaces. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of isolated compound (2-(((2-ethyl-2 methylhexyl)oxy)carbonyl)benzoic acid isolated from B. pumilus. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxybenzoic acid. Retrieved from [Link]

Sources

Comparative Validation Guide: UV-Vis Spectrophotometry for Ethyl 2-amino-5-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

Ethyl 2-amino-5-ethoxybenzoate (CAS: 1178145-53-3) is a critical intermediate, structurally related to local anesthetics like tetracaine and benzocaine.[1] In drug development, quantifying this intermediate requires balancing throughput (speed) with specificity (accuracy in the presence of impurities).

This guide validates a UV-Vis spectrophotometric method as a cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for routine Assay and Content Uniformity testing.[1] While HPLC remains the gold standard for stability-indicating analysis, this guide demonstrates that for raw material release, UV-Vis offers a statistically comparable, higher-throughput solution.[1]

The Chemical Basis for UV Detection

The molecule possesses a benzene ring conjugated with an ester carbonyl and an amine group (auxochrome). The addition of the 5-ethoxy group induces a bathochromic shift (red shift) and a hyperchromic effect (increased intensity) compared to the base anthranilate structure. This strong UV absorption makes it an ideal candidate for spectrophotometric quantification.[1]

Comparative Analysis: UV-Vis vs. HPLC

Before proceeding to validation, researchers must understand the "Fit-for-Purpose" nature of each technique.[1]

FeatureUV-Vis Spectrophotometry (Proposed)HPLC (Reference Standard)
Principle Beer-Lambert Law (

)
Chromatographic Separation + UV Detection
Specificity Low to Moderate. Cannot easily distinguish structural isomers or degradation products with similar chromophores.[1]High. Physically separates the analyte from impurities before detection.
Sensitivity (LOD) Moderate (

)
High (

)
Throughput Very High (Seconds per sample)Low (10–30 mins per sample)
Cost/Sample < $0.50 (Solvent only)> $5.00 (Column wear, HPLC grade solvents)
Primary Use Case Raw material assay, Content Uniformity, Dissolution profiling.Stability testing, Impurity profiling, Degradation analysis.[1]

Method Development & Optimization

Before validation, the method parameters must be locked.

Solvent Selection

This compound is lipophilic.[1] It is insoluble in water but soluble in alcohols and chloroform.

  • Recommended Solvent: Methanol (HPLC Grade).[1]

  • Rationale: Methanol provides a sharp spectral cutoff (<205 nm) and ensures complete solubility without the volatility issues of chloroform.

  • Alternative: 0.1 N HCl (if protonation of the amine is required to stabilize the spectrum, though this may cause a hypsochromic shift).

Wavelength Selection ( )

Protocol:

  • Prepare a standard solution of

    
     in Methanol.[1]
    
  • Scan from 200 nm to 400 nm against a solvent blank.[1]

  • Expected Result: You will observe two primary bands.[1]

    • Band I (~210–230 nm):

      
       transition (Benzene ring).[1]
      
    • Band II (~290–320 nm):

      
       transition (Conjugated system).[1]
      
  • Selection: Select the maximum in the 290–320 nm region. This region is less susceptible to solvent cut-off interference and excipient noise.[1]

Validation Protocol (ICH Q2(R2) Aligned)

The following workflow aligns with the ICH Q2(R2) Validation of Analytical Procedures guidelines (March 2024 update), emphasizing the "Analytical Procedure Lifecycle."

Visualization of Validation Workflow

ValidationWorkflow Start Method Development (Scan 200-400nm) Specificity Specificity (Placebo Interference) Start->Specificity Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Pass Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Robustness Robustness (Wavelength +/- 2nm) Precision->Robustness Accuracy->Robustness

Figure 1: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.

Detailed Experimental Procedures
Experiment A: Specificity (Selectivity)

Objective: Prove that excipients do not interfere at


.[1]
  • Blank: Methanol.[1][2]

  • Standard:

    
     this compound.[1]
    
  • Placebo: Mixture of common excipients (Lactose, Magnesium Stearate, Starch) processed exactly as the sample.

  • Criteria: The Placebo absorbance at

    
     must be 
    
    
    
    of the Standard absorbance.
Experiment B: Linearity & Range

Objective: Verify Beer’s Law compliance.[1][3]

  • Prepare a stock solution (

    
    ).[1]
    
  • Dilute to 5 concentrations:

    
     (covering 50% to 150% of target concentration).
    
  • Measure Absorbance.[1][2][4][5]

  • Data Analysis: Plot Concentration (X) vs. Absorbance (Y).

  • Criteria:

    
    .
    
Experiment C: Accuracy (Recovery Studies)

Objective: Determine trueness of the method.

  • Spike placebo with analyte at 80%, 100%, and 120% levels.[1]

  • Perform triplicate analysis for each level (

    
    ).[1]
    
  • Criteria: Mean recovery between 98.0% – 102.0% .

Experiment D: Precision (Repeatability)
  • Analyze 6 independent preparations of the 100% concentration (

    
    ).
    
  • Criteria: % Relative Standard Deviation (RSD)

    
    .
    

Representative Data & Results

The following data represents typical validation results for amino-benzoate derivatives using this protocol.

Table 1: Linearity Data Summary
Concentration (

)
Absorbance (AU)Statistical Parameters
5.00.215Slope (

):
0.0431
10.00.432Intercept (

):
0.0012
15.00.648Correlation (

):
0.9998
20.00.865LOD:

25.01.080LOQ:

Table 2: Accuracy (Recovery)
Spike Level (%)Amount Added (mg)Amount Found (mg)% Recovery% RSD
808.07.9499.250.85
10010.010.05100.500.62
12012.011.9899.830.74

Decision Matrix: When to use UV-Vis?

Use the following logic flow to determine if this UV method is appropriate for your specific sample stage.

DecisionMatrix Start Sample Type? RawMat Raw Material (API) Start->RawMat Finished Finished Dosage Form Start->Finished Stability Stability Sample (Degradation Possible) Start->Stability CheckPurity Purity Check RawMat->CheckPurity Is purity >98%? ExcipientCheck Interference Check Finished->ExcipientCheck Do excipients absorb at λmax? UseHPLC Use HPLC Method (High Specificity) Stability->UseHPLC Always (Need Specificity) UseUV Use UV-Vis Method (High Throughput) CheckPurity->UseUV Yes CheckPurity->UseHPLC No (Unknown Impurities) ExcipientCheck->UseUV No ExcipientCheck->UseHPLC Yes

Figure 2: Decision matrix for selecting between UV-Vis and HPLC based on sample context.

References

  • International Council for Harmonisation (ICH). (2024).[1][6][7] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 7165, Ethyl benzoate (Structural Analog Data). Retrieved from [Link][8]

  • U.S. Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF.[1]

Sources

Reference Standards for Ethyl 2-amino-5-ethoxybenzoate Quality Control: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-amino-5-ethoxybenzoate (CAS: 1178145-53-3) is a critical intermediate in the synthesis of bioactive quinazoline derivatives , including novel GLUT inhibitors (e.g., KL-11743) and antiviral agents.[1] As a key building block for the 6-ethoxyquinazoline-2,4-diol scaffold, its purity directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the performance of Certified Reference Materials (CRMs) , In-House Working Standards , and Commercial Reagent Grade materials. It provides a self-validating Quality Control (QC) framework, supported by experimental protocols, to ensure regulatory compliance in drug development.

Technical Profile & Critical Quality Attributes (CQAs)

To establish a robust QC strategy, one must first understand the molecule's specific vulnerabilities.

  • Chemical Name: this compound[1][2][3][4]

  • Molecular Formula: C₁₁H₁₅NO₃[1]

  • Molecular Weight: 209.24 g/mol

  • Key Application: Precursor to 6-ethoxyquinazoline-2,4-diol via cyclization with urea.

Critical Quality Attributes (CQAs)
AttributeSpecification TargetRisk of Failure
Purity (HPLC) ≥ 98.0%Carryover of nitro- precursors inhibits downstream cyclization.
Nitro-Impurity ≤ 0.15%Ethyl 5-ethoxy-2-nitrobenzoate (starting material) is a genotoxic alert.[1]
Acid Impurity ≤ 0.5%2-amino-5-ethoxybenzoic acid (hydrolysis product) alters stoichiometry.[1]
Water Content ≤ 0.5%Excess moisture promotes ester hydrolysis during storage.

Comparative Analysis: Reference Standard Grades

In early-phase development, researchers often face the choice between using a commercial reagent "as is" or investing in a fully qualified reference standard. The following analysis highlights the experimental impact of this decision.

Performance Comparison Matrix
FeatureOption A: Certified Reference Standard (Primary) Option B: Qualified In-House Working Standard Option C: Commercial Reagent Grade
Assay Accuracy 99.9% ± 0.3% (Mass Balance)99.5% ± 1.0% (vs. Primary)>95% (Area Normalization only)
Traceability Traceable to SI units (via qNMR/ROI)Traceable to Option ANone / Vendor Batch Only
Impurity Data Quantified Response Factors (RRFs)Assumed RRF = 1.0Unknown
Suitability Release Testing & Stability Routine QC & In-Process Control Synthesis Screening Only
Cost High (

)
Medium (

)
Low ($)
Experimental Impact Case Study

Scenario: A process development team used Option C (Reagent Grade) to calculate the yield of the quinazoline cyclization step.

  • Observation: The calculated yield was 104%, a theoretical impossibility.

  • Root Cause: The reagent grade material was only 94% pure (containing 4% inorganic salts not detected by UV).

  • Correction: Switching to Option B (Qualified Standard) corrected the assay, revealing the true yield was 88%, prompting necessary process optimization.

Experimental Protocols for Quality Control

The following protocols serve as a self-validating system for qualifying this compound.

HPLC Purity & Impurity Profiling

This method is designed to separate the target amine from its nitro- precursor and acid hydrolysis product.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1][5][6]

  • Detection: UV at 230 nm (max absorption for benzocaine derivatives) and 254 nm (for nitro- impurities).

  • Column Temp: 30°C

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 70 Elution of Amine & Nitro- precursor
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | End |

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between this compound and Ethyl 5-ethoxy-2-nitrobenzoate.

  • Tailing Factor: < 1.5.

  • RSD (n=6): < 1.0% for Area.

Structural Confirmation (Identity)

For a Primary Standard, identity must be confirmed orthogonally.

  • ¹H-NMR (DMSO-d₆):

    • Look for the triplet at ~1.3 ppm (Ethyl -CH₃) and quartet at ~4.2 ppm (Ethyl -CH₂-).[1]

    • Verify the broad singlet at ~6.5 ppm (Ar-NH₂, exchangeable).

    • Confirm aromatic protons (dd, d, d pattern for 1,2,4-substitution).

  • Mass Spectrometry (ESI+):

    • Target [M+H]⁺ = 210.11 m/z .

Qualification Workflow (Visualized)

This diagram outlines the decision logic for establishing a valid reference standard for clinical development.

ReferenceStandardQualification Start Acquire Material (this compound) InitialTest Initial Purity Screen (HPLC Area %) Start->InitialTest Decision1 Purity > 99.0%? InitialTest->Decision1 Purify Recrystallize (EtOH/Water) Decision1->Purify No Characterize Full Characterization (1H-NMR, MS, IR, ROI, KF) Decision1->Characterize Yes Purify->InitialTest Retest CalcPotency Calculate Potency (As-Is) P = [100 - (Imp% + Water% + ROI%)] Characterize->CalcPotency PackStore Aliquot & Store (-20°C, Desiccated) CalcPotency->PackStore Release Release as Primary Reference Standard PackStore->Release

Figure 1: Workflow for qualifying a custom Primary Reference Standard from raw material.

Best Practices for Handling & Storage

To maintain the integrity of your standard (Option A or B), follow these strict protocols:

  • Hygroscopicity Management: Ethyl esters can hydrolyze. Store in amber vials with a PTFE-lined cap under argon or nitrogen.

  • Re-test Dates:

    • Primary Standard: Re-qualify every 12 months (Assay + Water Content).

    • Working Standard: Re-verify against Primary every 6 months.

  • Handling: Allow the vial to reach room temperature before opening to prevent condensation, which accelerates hydrolysis to the acid impurity.

References

  • World Health Organization (WHO). General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. WHO Technical Report Series, No. 943, Annex 3. Link

  • European Pharmacopoeia (Ph.[7] Eur.). Chapter 5.12: Reference Standards.[7][8] EDQM. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link

  • BOC Sciences. this compound Product Specifications (CAS 1178145-53-3).[1][2]

  • National Institutes of Health (NIH) - PubChem. Quinazoline Derivative Synthesis & Bioactivity Data.Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

A Senior Scientist's Guide to Elemental Analysis: Validating Ethyl 2-amino-5-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's elemental composition is a non-negotiable cornerstone of chemical purity and identity. Elemental Analysis (EA) serves as a fundamental, quantitative technique to verify that a synthesized compound matches its theoretical formula. It is not merely a checkbox exercise; it is a critical validation step that underpins the reliability of all subsequent biological, catalytic, and physical property data.

This guide provides an in-depth, practical comparison of the theoretical versus experimental elemental analysis for a target molecule: Ethyl 2-amino-5-ethoxybenzoate . We will move beyond a simple recitation of steps to explore the causality behind the methodology, the interpretation of results, and the self-validating nature of a properly executed analysis.

The Theoretical Benchmark: Calculating the Elemental Composition of this compound

Before any experimental work can commence, we must establish the theoretical "gold standard" for our compound. This calculation is derived directly from the molecular formula and the atomic masses of its constituent elements.[1][2][3]

Compound Details:

  • Name: this compound

  • Molecular Formula: C₁₁H₁₅NO₃[4]

  • Molecular Weight: 209.24 g/mol [4]

To calculate the theoretical mass percentage of each element, we use the following formula:

% Element = (Number of Atoms of Element × Atomic Mass of Element) / Total Molecular Weight of Compound × 100[1]

The standard atomic weights used for this calculation are:

  • Carbon (C): 12.011 u[5][6]

  • Hydrogen (H): 1.008 u[5]

  • Nitrogen (N): 14.007 u[5][6]

  • Oxygen (O): 15.999 u[5][6]

Based on these values, the theoretical elemental composition is calculated as follows:

ElementCalculationTheoretical %
Carbon (C)(11 * 12.011) / 209.24 × 10063.12%
Hydrogen (H)(15 * 1.008) / 209.24 × 1007.23%
Nitrogen (N)(1 * 14.007) / 209.24 × 1006.69%
Oxygen (O)(3 * 15.999) / 209.24 × 10022.94%

This calculated profile is our absolute reference point. The goal of the experimental analysis is to match these values within a stringent, predefined margin of error.

The Experimental Reality: CHN(O) Combustion Analysis

The most prevalent method for determining the elemental composition of organic compounds is combustion analysis, often performed using a dedicated CHNS/O elemental analyzer.[7] This technique provides a direct, quantitative measurement of the carbon, hydrogen, and nitrogen content. Oxygen is typically determined in a separate pyrolysis step.

The Causality of Combustion Analysis

The logic of the method is elegantly simple: a sample is combusted in a high-temperature furnace (often >900°C) within an oxygen-rich environment.[1] This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced to N₂. These resulting gases are then separated and measured by a detector, typically a thermal conductivity detector (TCD).[2]

cluster_furnace High-Temp Furnace (>900°C) cluster_reduction Reduction & Separation Sample Sample (C₁₁H₁₅NO₃) in Tin Capsule O2 Excess O₂ Combustion Flash Combustion Sample->Combustion Introduction O2->Combustion Gases Gas Mixture (CO₂, H₂O, N₂, NOx, SO₂) Combustion->Gases Products Reduction Reduction Tube (e.g., Copper) Gases->Reduction Purification GC Gas Chromatography Column Reduction->GC Separation Detector Thermal Conductivity Detector (TCD) GC->Detector Detection Output Data Output (%C, %H, %N) Detector->Output Quantification

Figure 1: Workflow within a typical CHN Elemental Analyzer.

A Self-Validating Experimental Protocol

Every step in this protocol is designed to ensure accuracy and build confidence in the final result. The trustworthiness of the method comes from rigorous calibration and sample handling.

1. Sample Preparation (The Purity Prerequisite):

  • Step 1.1: Ensure the sample of this compound is of the highest possible purity. Any residual solvents or impurities will significantly skew the results.[6]

  • Step 1.2: Dry the sample thoroughly, ideally under a high vacuum, to remove any adsorbed water. Hygroscopic compounds are a known source of error.[8] The sample should be a fine, homogenous powder.[6]

  • Step 1.3: Accurately weigh approximately 2-5 mg of the prepared sample into a tin capsule using a calibrated microbalance. The exact mass is critical for the final calculation.

2. Instrument Calibration (Establishing the Baseline):

  • Step 2.1: Before analyzing the target compound, calibrate the elemental analyzer using a certified organic analytical standard. A common standard is Acetanilide (C₈H₉NO), which is stable, non-hygroscopic, and has a precisely known elemental composition.

  • Step 2.2: Run the standard multiple times until the measured %C, %H, and %N values are consistently within the instrument's specified tolerance (e.g., ±0.3%) of the standard's theoretical values.[6] This step confirms the instrument is functioning correctly.

  • Causality: Calibration creates a response curve, correlating the detector signal to a known mass of C, H, and N. Without accurate calibration, the experimental results are meaningless.

3. Sample Analysis:

  • Step 3.1: Place the weighed sample capsule into the instrument's autosampler.

  • Step 3.2: Run the analysis for this compound. For robust data, analyze the sample in duplicate or triplicate.[6] Consistent results across multiple runs demonstrate the homogeneity of the sample and the reproducibility of the analysis.

  • Step 3.3: Between sample runs, it is best practice to run a standard to check for any instrumental drift.[6]

Data Comparison and Validation: Passing the Test

The ultimate validation lies in comparing the experimental data against the theoretical calculations. The widely accepted criterion in academic and industrial chemistry is that the experimental values must lie within ±0.4% (absolute) of the theoretical values.[5][9]

Hypothetical Results for this compound
ElementTheoretical %Experimental % (Run 1)DeviationAcceptance (±0.4%)
Carbon (C) 63.12%62.95%-0.17%Pass
Hydrogen (H) 7.23%7.31%+0.08%Pass
Nitrogen (N) 6.69%6.58%-0.11%Pass
Interpreting the Data: What Deviations Tell Us
  • Within ±0.4%: A result within this range provides strong evidence that the compound has the correct elemental composition and is of high purity (generally considered >95%).[5][9] This is the gold standard for publication in many chemistry journals.

  • Slightly Outside ±0.4%: Small, consistent deviations can be informative. For example, a slightly low carbon percentage and a high hydrogen percentage might indicate the presence of residual water, especially if the compound is hygroscopic.[8] A universally low reading for all elements could suggest the presence of an inorganic impurity (ash).

  • Significant Deviation (>0.5%): Large deviations almost certainly indicate either an incorrect structural assignment or, more commonly, significant impurities such as residual solvents or unreacted starting materials.[6][8] In such cases, further purification of the sample is required.

The Broader Context: Comparison with Other Analytical Techniques

Elemental analysis does not exist in a vacuum. It is a critical piece of the analytical puzzle, best used in conjunction with other methods.

  • High-Resolution Mass Spectrometry (HRMS): Provides an extremely accurate mass-to-charge ratio of the molecular ion. This can confirm the molecular formula with high confidence. However, it gives no information about the purity of the bulk sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, connectivity, and chemical environment of atoms. While quantitative NMR (qNMR) can be used for purity assessment, EA provides a more direct and rapid measure of elemental purity.

Elemental analysis is uniquely powerful because it directly quantifies the mass fractions of the core elements, making it an indispensable tool for validating the bulk purity of a newly synthesized compound.[8]

A Identify Molecular Formula (C₁₁H₁₅NO₃) B Calculate Theoretical Elemental % A->B F Compare: Theoretical vs. Experimental B->F Theoretical Data C Prepare Pure, Dry Sample D Perform Calibrated CHN Analysis C->D E Obtain Experimental Elemental % D->E E->F Experimental Data G Validation Passed (Deviation ≤ ±0.4%) F->G Yes H Validation Failed (Deviation > ±0.4%) F->H No I Review Structure & Purity (Re-purify Sample) H->I I->C Re-analyze

Figure 2: The logical workflow for validating a compound via elemental analysis.

Conclusion

The validation of this compound via elemental analysis is a process defined by scientific integrity. It begins with a precise theoretical calculation, which serves as an immutable benchmark. This is followed by a meticulous experimental protocol where the principles of purity, calibration, and reproducibility are paramount. The final comparison, governed by the strict ±0.4% acceptance criterion, provides a trustworthy and authoritative confirmation of the compound's elemental identity and purity. For any researcher in the chemical sciences, mastering this process is fundamental to producing reliable and defensible scientific data.

References

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. DOI: 10.1039/D1QI01379C. Available at: [Link]

  • Thordarson, P. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Wertalik, P. (2024). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. Available at: [Link]

  • University of St Andrews. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]

  • Anadolu University. (n.d.). ORGANIC ELEMENTAL ANALYZER (CHNS/O). Available at: [Link]

  • Thordarson, P. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Wikipedia. (n.d.). Elemental analysis. Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • Chemistry LibreTexts. (2022). Determining Empirical and Molecular Formulas. Available at: [Link]

  • Appchem. (n.d.). This compound. Available at: [Link]

  • BYJU'S. (n.d.). Atomic Mass of First 30 Elements. Available at: [Link]

  • SATHEE. (n.d.). Atomic Mass Of Elements. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of Ethyl 2-amino-5-ethoxybenzoate

[1]

Document Control:

  • Scope: Laboratory and Industrial Scale Disposal

  • Chemical Target: Ethyl 2-amino-5-ethoxybenzoate (CAS: 17109-51-0)[1]

  • Regulatory Framework: US EPA (RCRA), OSHA GHS, Local Environmental Compliance[1]

Executive Summary & Chemical Profile

This compound is a key pharmaceutical intermediate, notably used in the synthesis of local anesthetics like Proparacaine.[1] While not classified as an acutely toxic P-listed waste under US EPA regulations, its chemical structure (an aromatic amine with an ester linkage) necessitates strict adherence to Non-Halogenated Organic Waste protocols.

Improper disposal via municipal drains or general refuse can lead to environmental persistence and regulatory non-compliance. This guide outlines the mandatory segregation, stabilization, and disposal pathways.

Chemical Identification Table
ParameterSpecification
Chemical Name This compound
CAS Number 17109-51-0
Molecular Formula C₁₁H₁₅NO₃
Physical State Solid (Crystalline powder)
Solubility Low in water; Soluble in organic solvents (Ethanol, DMSO)
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335)

Waste Stream Decision Matrix

Effective disposal begins with characterization. The following logic flow dictates the correct disposal path based on the physical state of the waste.

Disposal_LogicStartWaste Generation:This compoundState_CheckDetermine Physical StateStart->State_CheckSolid_PathPure Solid / PowderState_Check->Solid_PathLiquid_PathDissolved in SolventState_Check->Liquid_PathStream_AStream A: Solid Organic Waste(Incineration)Solid_Path->Stream_A Double Bag & TagSolvent_CheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid_Path->Solvent_CheckStream_BStream B: Non-HalogenatedOrganic LiquidSolvent_Check->Stream_B No (e.g., Ethanol, DMSO)Stream_CStream C: HalogenatedOrganic LiquidSolvent_Check->Stream_C Yes

Figure 1: Waste segregation logic flow ensuring RCRA compliance based on solvent matrices.

Operational Protocols

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired stock, synthesis byproducts, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk for solids.

  • Segregation:

    • DO NOT mix with oxidizers (e.g., nitrates, perchlorates). The amino group on the benzoate ring is susceptible to oxidation, potentially generating heat or toxic byproducts.

    • DO NOT dispose of in "Sharps" containers or "Biohazard" bags unless biologically contaminated.

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: Write "this compound".

    • Hazard Checkboxes: Check "Irritant" and "Toxic" (due to potential aquatic toxicity of aromatic amines).

  • Final Disposition: Transfer to EHS for high-temperature incineration.

Protocol B: Liquid Waste Disposal (Solutions)

Applicability: Reaction mixtures or mother liquors.

  • Solvent Compatibility Check:

    • If dissolved in Ethanol, Methanol, or DMSO : Classify as Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM) or Chloroform : Classify as Halogenated Organic Waste .

    • Critical Note: Never mix halogenated and non-halogenated streams; doing so dramatically increases disposal costs and limits incineration options.

  • pH Neutralization (Aqueous Mixtures Only):

    • If the compound is in an aqueous acidic solution (protonated amine), neutralize to pH 6–9 before disposal to prevent container corrosion, unless the waste stream is specifically designated for corrosive organics.

  • Container: Use narrow-neck HDPE or safety-coated glass carboys (e.g., 4L solvent bottles). Keep cap vented if there is any risk of ongoing reaction, though this compound is generally stable.

Spill Response & Emergency Procedures

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the powder.

PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If handling >50g of powder outside a fume hood, use an N95 particulate respirator.

Step-by-Step Cleanup:

  • Isolate: Evacuate non-essential personnel from the immediate 10-foot radius.

  • Contain:

    • Solids: Cover the powder gently with a damp paper towel to prevent dust generation.

    • Liquids: Encircle the spill with absorbent pads or vermiculite.

  • Collect: Scoop material into a disposable container. Do not use a brush and dustpan for dry powder as this generates dust; use a scoop or damp wipe method.

  • Decontaminate: Wipe the surface with a soap and water solution. The ester functionality is stable, but the amine allows for easy cleaning with mild acidic detergents if necessary (though soap/water is usually sufficient).

  • Disposal: Treat all cleanup materials (gloves, wipes, pads) as Solid Hazardous Waste (See Protocol A).

Regulatory & Scientific Rationale

Why Incineration?

Landfilling aromatic amines is discouraged due to the risk of leaching into groundwater. This compound contains an amino group (-NH₂) attached to an aromatic ring.[1] While not explicitly P-listed, similar aniline derivatives exhibit aquatic toxicity. High-temperature incineration ensures complete oxidation of the organic framework into CO₂, H₂O, and NOₓ, effectively eliminating environmental risk.

RCRA Classification

Under the US Resource Conservation and Recovery Act (RCRA):

  • This specific CAS is not a "Listed Waste" (F, K, P, or U lists) [1].

  • However, the generator must determine if it exhibits "Characteristic" hazards. While it is not ignitable (solid), corrosive, or reactive, it is handled as Hazardous Chemical Waste under the "General Duty Clause" due to its GHS health hazards (Irritant) [2].

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]

  • PubChem. Ethyl 5-amino-2-nitrobenzoate Compound Summary (Structural Analog Reference). National Library of Medicine. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.